Trpc5-IN-2
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H14ClF3N6O |
|---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
5-chloro-4-[1-[[2-(trifluoromethyl)phenyl]methyl]-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C17H14ClF3N6O/c18-15-14(7-22-24-16(15)28)26-6-5-13-12(9-26)23-25-27(13)8-10-3-1-2-4-11(10)17(19,20)21/h1-4,7H,5-6,8-9H2,(H,24,28) |
InChI Key |
BFECTYCINFLEKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N(N=N2)CC3=CC=CC=C3C(F)(F)F)C4=C(C(=O)NN=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of Trpc5-IN-2
For Immediate Release
This whitepaper provides a comprehensive technical overview of the mechanism of action for Trpc5-IN-2, a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. This document is intended for researchers, scientists, and drug development professionals engaged in the study of TRPC5-mediated signaling pathways and the development of novel therapeutics targeting this channel.
This compound, identified as "Compound IO" in patent application WO2019055966A2, has emerged as a significant pharmacological tool for dissecting the physiological and pathological roles of TRPC5. The following sections will delve into the available data on its inhibitory activity, the experimental protocols utilized for its characterization, and the broader context of TRPC5 signaling.
Core Mechanism of Action: Direct Inhibition of TRPC5
This compound exerts its biological effect through direct inhibition of the TRPC5 ion channel. TRPC5 is a non-selective cation channel that plays a crucial role in regulating intracellular calcium concentration in response to various stimuli. By blocking this channel, this compound effectively attenuates downstream signaling cascades that are dependent on TRPC5-mediated calcium influx. While the precise binding site of this compound on the TRPC5 protein has not been publicly disclosed, its potent inhibitory activity suggests a high-affinity interaction with a critical functional domain of the channel.
Quantitative Analysis of Inhibitory Potency
The inhibitory potency of this compound against the human TRPC5 (hTRPC5) channel has been quantified using cellular assays. The following table summarizes the available data from patent literature.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound (Compound IO) | hTRPC5 | Calcium Influx Assay | HEK293 | < 100 |
Table 1: Inhibitory Potency of this compound against hTRPC5. The half-maximal inhibitory concentration (IC50) was determined using a recombinant cell line overexpressing the human TRPC5 channel.
Experimental Protocols
The characterization of this compound's inhibitory activity relies on robust and validated experimental methodologies. The following provides a detailed description of a typical protocol used to assess TRPC5 inhibition.
Automated Patch Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and its modulation by a test compound.
Objective: To determine the inhibitory effect of this compound on TRPC5 channel currents.
Cell Line: A stable cell line (e.g., HEK293 or CHO) expressing human TRPC5.
Methodology:
-
Cell Preparation: Cells are cultured to an appropriate confluency and harvested for the assay.
-
Chip Preparation: The automated patch clamp system (e.g., QPatch or Patchliner) utilizes disposable, multi-well plates (QPlates) containing microfluidic channels and recording electrodes. The internal and external solutions are prepared and loaded into the instrument.
-
Cell Positioning: A cell suspension is introduced, and individual cells are captured over the recording apertures through suction.
-
Giga-seal Formation and Whole-Cell Configuration: A high-resistance seal (giga-seal) is formed between the cell membrane and the substrate. Subsequently, the membrane patch under the aperture is ruptured to achieve the whole-cell patch-clamp configuration.
-
Compound Application: The external solution containing a known activator of TRPC5 (e.g., Englerin A) is applied to elicit a baseline current. Following stabilization of the current, increasing concentrations of this compound are perfused over the cell.
-
Data Acquisition and Analysis: TRPC5 channel currents are recorded in response to voltage steps. The peak current amplitude at each concentration of this compound is measured and normalized to the baseline current. The resulting concentration-response data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 CsF, 10 NaCl, 5 EGTA, 10 HEPES (pH 7.2 with CsOH).
Signaling Pathways and Logical Relationships
The inhibition of TRPC5 by this compound has significant implications for downstream signaling pathways. The following diagrams illustrate the canonical TRPC5 activation pathway and the workflow for identifying and characterizing TRPC5 inhibitors like this compound.
Caption: Canonical TRPC5 signaling pathway and the inhibitory action of this compound.
Trpc5-IN-2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trpc5-IN-2 is a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 is a non-selective cation channel that plays a crucial role in various physiological processes, including calcium signaling, neuronal development, and kidney function.[1][2][3] Dysregulation of TRPC5 has been implicated in several pathological conditions such as anxiety disorders, depression, and kidney diseases.[1][2] This makes TRPC5 an attractive therapeutic target, and molecules like this compound are valuable tools for studying its function and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₄ClF₃N₆O |
| Molecular Weight | 410.78 g/mol |
| CAS Number | 2304552-99-4 |
| SMILES | O=C1C(Cl)=C(N2CCC(N(CC3=CC=CC=C3C(F)(F)F)N=N4)=C4C2)C=NN1 |
Note: The SMILES string was obtained from supplier information and should be verified for accuracy.
Further physicochemical properties such as melting point, boiling point, and detailed solubility data are not currently available. It is recommended that users determine these properties experimentally for their specific batches of the compound.
Biological Activity
This compound is characterized as a potent inhibitor of the TRPC5 channel. While a specific IC₅₀ value for this compound is not publicly available, other potent and selective TRPC5 inhibitors have been developed and characterized, providing a benchmark for its potential efficacy. For instance, the inhibitor GFB-8438 has an IC₅₀ of 0.18 µM for human TRPC5.[4]
The mechanism of action for many TRPC5 inhibitors involves direct binding to the channel protein, stabilizing it in a non-conductive state.[1][5][6] This blockage prevents the influx of cations, primarily Ca²⁺ and Na⁺, thereby modulating downstream cellular signaling pathways.[7]
Selectivity
The selectivity profile of this compound against other TRP channels and unrelated targets is not well-documented in the public domain. For any new batch of this inhibitor, it is crucial to perform comprehensive selectivity profiling to ensure its specificity for TRPC5.
TRPC5 Signaling Pathways
TRPC5 is activated by a variety of stimuli, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[1][8] Its activation is often linked to the phospholipase C (PLC) signaling cascade. Below are diagrams illustrating key TRPC5 signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These are generalized protocols and may require optimization based on the specific cell line and experimental conditions.
Electrophysiology (Whole-Cell Patch Clamp)
This protocol is for measuring the effect of this compound on TRPC5 channel currents.
Materials:
-
Cells expressing human TRPC5 (e.g., HEK293 cells)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipettes
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)
-
TRPC5 agonist (e.g., Englerin A, or a GPCR agonist for the expressed receptor)
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Preparation: Plate TRPC5-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Mount the coverslip in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit currents.
-
-
Experiment:
-
Record baseline currents.
-
Perfuse the cells with a TRPC5 agonist to activate the channel and record the current.
-
Once a stable activated current is achieved, co-perfuse with varying concentrations of this compound.
-
Record the inhibition of the TRPC5 current at each concentration.
-
Perform a washout with the agonist-containing solution to check for reversibility.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV and -80 mV).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Calcium Imaging Assay
This protocol measures the effect of this compound on intracellular calcium influx through TRPC5.
Materials:
-
Cells expressing TRPC5
-
96-well black-walled, clear-bottom plates
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
TRPC5 agonist
-
This compound
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed TRPC5-expressing cells into a 96-well plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
-
Inhibitor Incubation: Add HBSS containing different concentrations of this compound or vehicle (DMSO) to the wells and incubate for 15-30 minutes.
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence.
-
Add the TRPC5 agonist to all wells.
-
Immediately start recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the this compound concentration to determine the IC₅₀.
-
Western Blotting for TRPC5 Expression
This protocol is to confirm the expression of TRPC5 in the cell line used for the functional assays.
Materials:
-
TRPC5-expressing cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TRPC5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TRPC5 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Conclusion
This compound is a valuable chemical probe for the study of TRPC5 channel function and its role in disease. This guide provides the currently available information on its chemical and biological properties, as well as detailed protocols for its characterization. Researchers are encouraged to perform their own validation experiments to confirm the properties and activity of this compound in their specific experimental systems. The provided signaling pathway diagrams and experimental workflows offer a solid foundation for designing and executing rigorous studies on TRPC5 and its inhibitors.
References
- 1. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 3. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Trpc5-IN-2: A Novel and Selective TRPC5 Channel Blocker for Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Canonical 5 (TRPC5) channel, a non-selective cation channel, has emerged as a significant therapeutic target for a range of pathological conditions, including chronic kidney disease, anxiety, and depression.[1][2][3] TRPC5 channels are pivotal in cellular ion homeostasis, primarily by mediating the influx of calcium and sodium ions in response to various stimuli such as mechanical stress, temperature changes, and ligand binding.[2] This ion influx modulates numerous cellular functions, including cell migration, proliferation, and apoptosis.[2] The development of potent and selective TRPC5 inhibitors is therefore of great interest for therapeutic intervention. This document provides a comprehensive technical overview of a novel TRPC5 channel blocker, designated Trpc5-IN-2, including its pharmacological profile, mechanism of action, and detailed experimental protocols for its characterization.
Core Compound Data: this compound
While specific quantitative data for this compound is not yet publicly available, this section outlines the expected pharmacological parameters based on the characterization of other known TRPC5 inhibitors such as GFB-8438.
| Parameter | This compound | GFB-8438 (for comparison) |
| Target | TRPC5 | TRPC5 |
| Mechanism of Action | Channel Blocker | Channel Blocker |
| IC50 (hTRPC5) | Data not available | 0.18 µM (Qpatch assay) |
| IC50 (rTRPC5) | Data not available | Equally potent to human |
| Selectivity | Data not available | Equipotent against TRPC4; >100-fold selective vs. TRPC6 |
| Assay Method(s) | Data not available | FLIPR, Qpatch, Manual Patch Clamp |
Mechanism of Action and Signaling Pathways
TRPC5 channels are activated through multiple signaling pathways, primarily involving G-protein coupled receptors (GPCRs) and the phospholipase C (PLC) cascade.[1][4][5] Activation of Gq/11-coupled receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and this increase in intracellular calcium, along with other factors, activates TRPC5 channels.[1][4] this compound is hypothesized to act as a direct blocker of the TRPC5 ion channel pore, preventing the influx of cations and the subsequent downstream cellular effects.
TRPC5 Activation Signaling Pathway
Caption: Canonical TRPC5 activation pathway via Gq/11-PLC signaling and the inhibitory action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize TRPC5 inhibitors. These protocols are based on established methods in the field and are applicable for the evaluation of this compound.
Calcium Influx Assay (FLIPR)
This assay is a high-throughput method to measure changes in intracellular calcium concentration upon channel activation and inhibition.
Materials:
-
HEK293 cells stably expressing human TRPC5 (or other suitable cell line)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Cal-520 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
TRPC5 activator (e.g., Englerin A, Riluzole, or a Gq-coupled receptor agonist)
-
This compound (or other test compounds)
-
384-well black-walled, clear-bottom plates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed HEK293-hTRPC5 cells into 384-well plates at an appropriate density and incubate overnight.
-
Dye Loading: Wash cells with assay buffer and then incubate with the calcium-sensitive dye solution for 45-60 minutes at 37°C in the dark.
-
Compound Addition: Add this compound at various concentrations to the wells and incubate for a specified period.
-
Activation and Measurement: Place the plate in the FLIPR instrument. Add the TRPC5 activator to all wells to stimulate calcium influx. The instrument will simultaneously add the activator and measure the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium. Calculate the IC50 value of this compound by plotting the inhibition of the activator-induced calcium influx against the concentration of the inhibitor.
Electrophysiology (Patch Clamp)
Whole-cell patch-clamp electrophysiology provides a direct measure of the ion current through TRPC5 channels and is the gold standard for characterizing channel blockers.
Materials:
-
HEK293 cells expressing hTRPC5
-
Glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 CsCl, 10 EGTA, 1 MgCl2, 10 glucose, and 10 HEPES (pH 7.4)
-
Intracellular (pipette) solution (in mM): 110 CsMe, 25 CsCl, 2 MgCl2, 1 EDTA, 1 EGTA, and 30 HEPES (pH 7.4)[6]
-
TRPC5 activator (e.g., Englerin A)
-
This compound
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ.
-
Recording:
-
Mount a coverslip in the recording chamber and perfuse with extracellular solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp or step protocol to elicit currents.
-
-
Compound Application:
-
Perfuse the cell with the TRPC5 activator to induce a stable baseline current.
-
Apply different concentrations of this compound via the perfusion system.
-
-
Data Analysis:
-
Measure the amplitude of the TRPC5 current before and after the application of this compound.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the characterization of this compound.
Selectivity Profile
To be a valuable tool compound and a potential therapeutic lead, this compound must exhibit high selectivity for TRPC5 over other TRP channels and other ion channels. The selectivity is typically assessed by testing the compound against a panel of related channels.
| Channel | This compound Inhibition | GFB-8438 Inhibition (for comparison) |
| TRPC4 | Data not available | Equipotent |
| TRPC6 | Data not available | >100-fold selective |
| TRPC3/7 | Data not available | Selective |
| TRPV1 | Data not available | Selective |
| TRPA1 | Data not available | Selective |
| TRPM8 | Data not available | Selective |
| hERG | Data not available | Limited activity |
Conclusion
This compound represents a novel chemical entity for the selective inhibition of the TRPC5 ion channel. The methodologies and data presented in this guide provide a framework for its comprehensive pharmacological characterization. Further studies will be necessary to fully elucidate its in vitro and in vivo properties and to validate its potential as a research tool and a starting point for the development of new therapeutics targeting TRPC5-mediated pathologies.
References
- 1. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
Investigating the Role of TRPC5 with the Potent Inhibitor Trpc5-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including anxiety, depression, and kidney disease. Its role as a potential therapeutic target has led to the development of specific inhibitors. This technical guide provides an in-depth overview of Trpc5-IN-2, a potent TRPC5 inhibitor, intended to aid researchers in utilizing this compound for the investigation of TRPC5 function. This document outlines the known signaling pathways involving TRPC5, details on this compound, and protocols for key in vitro experiments.
Introduction to TRPC5
TRPC5 is a member of the canonical subfamily of Transient Receptor Potential (TRP) channels. These channels are crucial for calcium signaling and are activated by a variety of stimuli. TRPC5 can form homotetrameric or heterotetrameric channels, notably with TRPC1 and TRPC4. Activation of TRPC5 leads to cation influx, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the initiation of downstream signaling cascades.
Several mechanisms are known to activate TRPC5, including:
-
Receptor-operated activation: G-protein coupled receptors (GPCRs) linked to Gq/11 or Gi/o pathways can activate TRPC5. The Gq/11 pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Store-operated activation: Depletion of intracellular calcium stores can activate TRPC5, a process that often involves the stromal interaction molecule 1 (STIM1).
-
Direct modulation: TRPC5 activity is also modulated by other factors such as extracellular calcium concentrations and the redox state, with reduced thioredoxin being an activator.
The diverse activation mechanisms and its expression in various tissues, including the brain and kidneys, underscore the complex role of TRPC5 in health and disease.
This compound: A Potent TRPC5 Inhibitor
This compound, also identified as "Compound IO" in patent literature (WO2019055966A2), is a potent inhibitor of the TRPC5 channel. While extensive peer-reviewed publications specifically using the "this compound" designation are limited, information from chemical suppliers and patent filings provide initial insights into its utility as a research tool.
Mechanism of Action
The precise mechanism of action for this compound is not yet fully detailed in publicly available literature. However, like other small molecule inhibitors of TRPC5, it is presumed to bind to a specific site on the channel protein, thereby preventing its opening and the subsequent cation influx. Further research is required to elucidate its exact binding site and inhibitory mechanism.
Key Signaling Pathways Involving TRPC5
The following diagram illustrates a simplified signaling pathway involving the activation of TRPC5 through a Gq-coupled receptor and its subsequent inhibition by this compound.
Experimental Protocols
The following are generalized protocols for in vitro assays commonly used to characterize the activity of TRPC5 inhibitors like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of ion channels.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For transient expression, transfect cells with a plasmid encoding human TRPC5 using a suitable transfection reagent according to the manufacturer's protocol. For stable expression, select transfected cells using an appropriate antibiotic. It is advisable to co-transfect with a fluorescent protein (e.g., GFP) to identify transfected cells.
Intracellular Calcium Imaging
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC5 activation and inhibition.
Materials:
-
HEK293 cells expressing TRPC5
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
TRPC5 activator (e.g., Englerin A, OAG, or a GPCR agonist)
-
This compound
-
Fluorescence microscope or plate reader capable of ratiometric calcium imaging
Procedure:
-
Cell Plating: Plate TRPC5-expressing HEK293 cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging:
-
Mount the dish or plate on the microscope or plate reader.
-
Acquire a baseline fluorescence signal by alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.
-
Add the TRPC5 activator and record the change in the 340/380 nm fluorescence ratio, which corresponds to an increase in [Ca²⁺]i.
-
To test the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor for a specified time before adding the activator.
-
-
Data Analysis: Calculate the change in the 340/380 nm ratio over time. The inhibitory effect of this compound can be quantified by comparing the peak response in the presence and absence of the inhibitor. An IC₅₀ value can be determined by testing a range of inhibitor concentrations.
Experimental Workflow for Calcium Imaging:
Electrophysiology (Whole-Cell Patch-Clamp)
This technique provides a direct measure of the ion currents flowing through TRPC5 channels.
Materials:
-
HEK293 cells expressing TRPC5
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) solution (e.g., containing Cs-glutamate to block K⁺ channels)
-
Extracellular (bath) solution (e.g., HBSS)
-
TRPC5 activator
-
This compound
Procedure:
-
Cell Preparation: Plate TRPC5-expressing cells on coverslips at a low density.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Identify a transfected cell (e.g., by GFP fluorescence).
-
Form a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit currents.
-
Apply the TRPC5 activator to the bath to induce TRPC5 currents.
-
To test for inhibition, apply this compound to the bath and observe the reduction in the activator-induced current.
-
-
Data Analysis: Measure the amplitude of the TRPC5 current at specific voltages. Quantify the percentage of inhibition by this compound.
Logical Relationship for Patch-Clamp Experiment:
Data Presentation
Quantitative data from experiments utilizing this compound should be summarized in clear, structured tables for easy comparison.
Table 1: Example Data Table for this compound Inhibition of TRPC5
| Assay Type | Activator | Activator Conc. | This compound Conc. (µM) | % Inhibition (Mean ± SEM) | IC₅₀ (µM) |
| Calcium Imaging | Englerin A | 100 nM | 0.1 | 25 ± 3 | 0.5 |
| 0.5 | 52 ± 5 | ||||
| 1.0 | 85 ± 4 | ||||
| 10 | 98 ± 2 | ||||
| Patch-Clamp | OAG | 50 µM | 0.1 | 30 ± 4 | 0.45 |
| 0.5 | 55 ± 6 | ||||
| 1.0 | 90 ± 5 | ||||
| 10 | 99 ± 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound is a valuable tool for researchers investigating the physiological and pathological roles of the TRPC5 ion channel. The experimental protocols and background information provided in this guide are intended to facilitate the effective use of this inhibitor. As with any pharmacological tool, careful experimental design and data interpretation are essential. Further studies are warranted to fully characterize the in vivo efficacy and safety profile of this compound and to explore its therapeutic potential.
An In-depth Technical Guide to Utilizing TRPC5 Inhibitors for the Study of Calcium Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of Transient Receptor Potential Canonical 5 (TRPC5) channels, their role in calcium signaling, and the application of selective inhibitors as indispensable tools for research and therapeutic development. While a specific compound "Trpc5-IN-2" was not identified, this document focuses on well-characterized inhibitors and the methodologies relevant to their use.
Introduction to TRPC5 and Calcium Signaling
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective, calcium-permeable cation channel.[1] As a member of the TRP channel superfamily, TRPC5 plays a crucial role in converting various extracellular signals into changes in membrane potential and intracellular calcium concentration ([Ca²⁺]i).[2] These channels are predominantly expressed in the central nervous system, including the hippocampus and amygdala, as well as in peripheral tissues like the kidney.[3]
TRPC5 activation leads to membrane depolarization and a rise in [Ca²⁺]i, which in turn modulates a multitude of cellular processes, from neurite growth and axon guidance to cell migration and proliferation.[3][4] Given their involvement in diverse physiological and pathophysiological states, including anxiety, depression, and kidney disease, TRPC5 channels have emerged as promising therapeutic targets.[5][6] Small molecule inhibitors of TRPC5 are therefore critical tools for dissecting its function in calcium signaling pathways and for validating its potential as a drug target.
TRPC5 Activation Mechanisms and Signaling Cascades
TRPC5 channels are polymodal sensors, integrating multiple stimuli to fine-tune calcium influx. Their activation can be triggered by several distinct mechanisms:
-
Receptor-Operated Activation: TRPC5 is commonly activated downstream of G-protein coupled receptors (GPCRs) linked to Gq/11 or Gi/o proteins.[2] Activation of the Gq/11-Phospholipase C (PLC) pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[7] IP3 triggers the release of Ca²⁺ from intracellular stores, and the subsequent rise in [Ca²⁺]i, along with other factors, activates TRPC5.
-
Store-Operated Calcium Entry (SOCE): TRPC5 can function as a store-operated channel.[2] Depletion of endoplasmic reticulum (ER) Ca²⁺ stores is sensed by STIM1, which then interacts with and activates TRPC5 at the plasma membrane, leading to Ca²⁺ influx.[1][3]
-
Direct Modulation by Calcium: Intracellular Ca²⁺ itself is a key modulator of TRPC5 activity, exhibiting a bell-shaped concentration-dependent regulation.[2] A rise in [Ca²⁺]i can potentiate channel opening, creating a positive feedback loop.[8][9]
-
Other Modulators: TRPC5 activity is also influenced by redox status (enhanced by reduced thioredoxin), extracellular lanthanides, and membrane stretch.[2][4]
The influx of Ca²⁺ through TRPC5 channels initiates a cascade of downstream signaling events, impacting cytoskeletal dynamics, gene transcription, and other vital cellular functions.
References
- 1. Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Patch Clamp Protocol [labome.com]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calcium-imaging-of-cortical-neurons-using-fura-2-am - Ask this paper | Bohrium [bohrium.com]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axolbio.com [axolbio.com]
Trpc5-IN-2 safety data sheet and handling protocols
An In-depth Whitepaper on the Safety, Handling, and Biological Context of a Potent TRPC5 Inhibitor
This technical guide provides a comprehensive overview of Trpc5-IN-2, a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its safety and handling, as well as the biological context of its target, the TRPC5 channel, including relevant signaling pathways and generalized experimental protocols.
Safety Data Sheet and Handling Protocols
A thorough understanding of the safety and handling procedures for this compound is paramount for ensuring a safe laboratory environment. The following information is summarized from the Safety Data Sheet (SDS).
Hazard Identification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long lasting effects.
Composition and Physical Properties
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Not available |
| CAS Number | 2304552-99-4 |
| Molecular Formula | C17H14ClF3N6O |
| Molecular Weight | 410.78 g/mol |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure user safety.
-
Handling: Avoid inhalation and contact with eyes and skin. Use in a well-ventilated area and prevent the formation of dust and aerosols[1]. Do not eat, drink, or smoke when using this product[1].
-
Storage: Store in a tightly sealed container in a cool, well-ventilated area. For long-term storage, it is recommended to store the powder at -20°C and solutions at -80°C[1]. Keep away from direct sunlight and ignition sources[1].
First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion | If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting[1]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration[1]. |
| Skin Contact | Immediately wash with plenty of water. Remove contaminated clothing[1]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is recommended:
-
Eye/Face Protection: Safety glasses with side-shields.
-
Skin Protection: Protective gloves and impervious clothing.
-
Respiratory Protection: A suitable respirator should be worn when handling large quantities or in poorly ventilated areas.
Biological Context and Mechanism of Action
This compound is a potent inhibitor of the TRPC5 ion channel. TRPC5 is a non-selective cation channel that plays a crucial role in various physiological processes by allowing the influx of Ca2+ into cells, which in turn modulates intracellular calcium levels and downstream signaling pathways[2].
The TRPC5 Channel
TRPC5 is a member of the canonical subfamily of transient receptor potential (TRP) channels. It is predominantly expressed in the brain and has been implicated in neuronal development, fear, and anxiety. TRPC5 can form homotetrameric or heterotetrameric channels with other TRPC members like TRPC1 and TRPC4.
TRPC5 Signaling Pathways
The activation of TRPC5 is a complex process involving multiple signaling pathways. As an inhibitor, this compound is expected to counteract these activation mechanisms.
-
G-Protein Coupled Receptor (GPCR) and Phospholipase C (PLC) Pathway: TRPC5 can be activated downstream of Gq/11-coupled GPCRs. Activation of these receptors leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While the exact mechanism is still under investigation, this pathway is a key activator of TRPC5.
-
Store-Operated Calcium Entry (SOCE): TRPC5 can also function as a store-operated channel. Depletion of intracellular calcium stores leads to the activation of STIM1, which in turn can activate TRPC5, leading to Ca2+ influx.
-
Modulation by Other Factors: TRPC5 activity can also be modulated by other factors, including reduced thioredoxin, intracellular Ca2+ levels, and cold temperatures.
Below are diagrams illustrating the key signaling pathways involving TRPC5.
Caption: GPCR-mediated activation of the TRPC5 signaling pathway.
Caption: TRPC5 activation via the store-operated calcium entry pathway.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following are generalized methodologies for characterizing a TRPC5 inhibitor. These protocols can be adapted for use with this compound.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of TRPC5 channels.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient expression, cells can be transfected with a plasmid encoding human TRPC5 using a suitable transfection reagent according to the manufacturer's protocol. Co-transfection with a fluorescent protein (e.g., GFP) can aid in identifying transfected cells.
In Vitro Inhibition Assay (Calcium Imaging)
This assay measures the ability of this compound to inhibit TRPC5-mediated calcium influx.
-
Cell Preparation: Seed TRPC5-expressing HEK293 cells onto 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Incubate the cells with varying concentrations of this compound for a specified period.
-
Channel Activation: Activate the TRPC5 channels using a known agonist (e.g., carbachol to activate endogenous muscarinic receptors, or a direct activator like (-)-Englerin A).
-
Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for an in vitro calcium imaging inhibition assay.
Electrophysiology (Patch-Clamp)
Whole-cell patch-clamp electrophysiology provides a direct measure of ion channel activity and its inhibition.
-
Cell Preparation: Plate TRPC5-expressing HEK293 cells on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette and Bath Solutions:
-
Pipette solution (intracellular): Typically contains a cesium-based solution to block potassium channels, along with EGTA to buffer intracellular calcium.
-
Bath solution (extracellular): Typically a saline solution containing NaCl, CsCl, CaCl2, MgCl2, glucose, and HEPES.
-
-
Recording Protocol:
-
Establish a whole-cell recording configuration on a TRPC5-expressing cell.
-
Apply voltage ramps or steps to elicit TRPC5 currents.
-
Activate the channels using an agonist.
-
Perfuse the cell with a solution containing this compound at a known concentration.
-
Record the change in current amplitude to determine the extent of inhibition.
-
-
Data Analysis: Analyze the current-voltage (I-V) relationship and the percentage of current block at different voltages.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the TRPC5 ion channel. Its potency as an inhibitor allows for the targeted modulation of TRPC5 activity in various experimental models. Adherence to the safety and handling protocols outlined in this guide is essential for its safe use. The provided information on the biological context and generalized experimental methodologies serves as a foundation for designing and executing robust scientific investigations into the function of TRPC5 and the effects of its inhibition by this compound. Further research is warranted to fully elucidate the specific in vitro and in vivo effects of this compound.
References
The Potential Therapeutic Applications of Trpc5-IN-2: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Therapeutic Target and its Modulation
Audience: Researchers, scientists, and drug development professionals.
This technical guide delves into the burgeoning field of Transient Receptor Potential Canonical 5 (TRPC5) channel inhibition, with a specific focus on the potential therapeutic applications of the novel inhibitor, Trpc5-IN-2. While detailed experimental data for this compound remains primarily within patent literature, this document synthesizes the available information and provides a broader context of TRPC5 inhibition as a promising therapeutic strategy across a spectrum of diseases.
Introduction to TRPC5 as a Therapeutic Target
The Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that plays a crucial role in regulating intracellular calcium concentration. This function is pivotal in a multitude of cellular processes, including proliferation, migration, and apoptosis.[1] Dysregulation of TRPC5 activity has been implicated in the pathophysiology of a range of disorders, making it a compelling target for therapeutic intervention. Key disease areas where TRPC5 inhibition shows promise include chronic kidney disease, neurological disorders, and certain types of cancer.[1]
This compound: A Potent and Novel Inhibitor
This compound has been identified as a potent inhibitor of the TRPC5 channel. Information regarding this compound primarily originates from the patent literature, specifically patent WO2019055966A2, where it is referred to as "Compound IO". While specific quantitative data such as IC50 values and detailed in vivo efficacy are not yet widely published in peer-reviewed journals, its designation as a potent inhibitor suggests a high affinity and specificity for the TRPC5 channel.
Therapeutic Applications of TRPC5 Inhibition
The therapeutic potential of modulating TRPC5 activity is vast. The following sections explore the key areas of interest for compounds like this compound.
Chronic Kidney Disease
A significant body of evidence points to the role of TRPC5 in the pathogenesis of proteinuric kidney diseases, such as Focal Segmental Glomerulosclerosis (FSGS).[2][3] In the kidney, TRPC5 is expressed in podocytes, which are critical components of the glomerular filtration barrier.
Mechanism of Action in Kidney Disease:
The TRPC5-Rac1 signaling pathway is a key driver of podocyte injury.[1] Activation of this pathway leads to cytoskeletal remodeling, podocyte effacement, and subsequent proteinuria. Inhibition of TRPC5 has been shown to protect podocytes and slow the progression of chronic kidney disease.[1] Genetic deletion or pharmacological inhibition of TRPC5 in animal models has demonstrated a significant reduction in albuminuria.
The inhibition of the TRPC5-Rac1 feed-forward loop is a central therapeutic strategy. Damage to podocytes can activate the small GTPase Rac1, which in turn leads to the translocation of TRPC5 to the cell membrane. This increases calcium influx, further activating Rac1 and perpetuating a cycle of cytoskeletal damage and podocyte loss. TRPC5 inhibitors can break this vicious cycle.
Signaling Pathway: TRPC5-Rac1 Axis in Podocyte Injury
Caption: The TRPC5-Rac1 feed-forward loop in podocyte injury.
Neurological Disorders
TRPC5 channels are widely expressed in the brain and are implicated in various neuronal functions. Their dysregulation has been linked to several neurological and psychiatric conditions.
-
Anxiety and Depression: Studies have shown that TRPC5 inhibitors can attenuate fear and anxiety-related behaviors in animal models.[2]
-
Neurodegenerative Diseases: Alterations in calcium homeostasis are a hallmark of neurodegenerative diseases like Huntington's disease. Increased glutathionylation and activation of TRPC5 can lead to calcium-induced apoptosis of striatal neurons.[4]
-
Traumatic Brain Injury (TBI): Following a TBI, excessive zinc can enter neurons through channels like TRPC5, contributing to oxidative stress and neuronal death. Inhibition of TRPC5 has been shown to be neuroprotective in animal models of TBI.[5]
Quantitative Data on TRPC5 Inhibitors
While specific data for this compound is not publicly available, the following table summarizes the potency of other known TRPC5 inhibitors to provide a comparative context for researchers.
| Compound Name | Target(s) | IC50 / EC50 | Key Reference(s) |
| GFB-8438 | TRPC5, TRPC4 | IC50: 0.18 µM (hTRPC5), 0.29 µM (hTRPC4) | [6] |
| Pico145 (HC-608) | TRPC1/4/5 | IC50: 1.3 nM (TRPC5) | [7] |
| HC-070 | TRPC4/5 | Potent inhibitor (nM range) | [2] |
| AC1903 | TRPC5 | Specific inhibitor | [3] |
| Clemizole | TRPC5 | IC50: 3.07 µM | [8] |
| Riluzole | TRPC5 (activator) | EC50: 9.2 µM | [8] |
| 2-APB | TRPC5 (blocker) | IC50: 20 µM | [9] |
Experimental Protocols for Studying TRPC5 Inhibition
Detailed protocols for evaluating this compound are likely described within the patent WO2019055966A2. However, based on the broader literature for TRPC5 inhibitors, the following experimental workflows are standard in the field.
In Vitro Inhibition Assays
Fluorometric Intracellular Calcium Assay (FLIPR):
This high-throughput screening method is commonly used to identify and characterize modulators of ion channels like TRPC5.
Experimental Workflow: FLIPR Calcium Assay
Caption: A typical workflow for a FLIPR-based calcium assay.
Electrophysiology (Patch-Clamp):
Whole-cell patch-clamp is the gold standard for directly measuring ion channel activity and the effect of inhibitors.
-
Cell Preparation: HEK293 cells transiently or stably expressing TRPC5 are cultured on coverslips.
-
Recording Solutions:
-
Bath Solution (Extracellular): Contains physiological concentrations of ions (e.g., 140 mM NaCl, 5 mM CsCl, 10 mM EGTA, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4).
-
Pipette Solution (Intracellular): Contains a cesium-based solution to block potassium channels (e.g., 110 mM CsMe, 25 mM CsCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 30 mM HEPES, pH 7.4).
-
-
Procedure:
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV) to elicit TRPC5 currents.
-
Activate TRPC5 channels using a specific agonist.
-
Perfuse the bath with varying concentrations of this compound and record the inhibition of the TRPC5 current.
-
In Vivo Models
Models of Proteinuric Kidney Disease:
-
Deoxycorticosterone acetate (DOCA)-salt hypertensive rat model: This model induces hypertension and subsequent proteinuria, mimicking aspects of human hypertensive kidney disease.[6]
-
Transgenic rat model of FSGS: These models often express a mutant form of a protein known to cause FSGS in humans.[3]
Evaluation in Animal Models:
-
Drug Administration: this compound would be administered chronically (e.g., via oral gavage or osmotic minipumps).
-
Efficacy Readouts:
-
Measurement of urinary protein and albumin excretion.
-
Histological analysis of kidney sections to assess glomerulosclerosis and podocyte loss.
-
Measurement of blood pressure and kidney function markers (e.g., serum creatinine, BUN).
-
Conclusion and Future Directions
The inhibition of the TRPC5 ion channel represents a highly promising therapeutic avenue for a range of debilitating diseases, most notably chronic kidney disease and certain neurological disorders. This compound, as a potent inhibitor of this channel, stands at the forefront of this exciting area of research. While much of the specific data on this compound remains within the confines of patent literature, the wealth of preclinical evidence for other TRPC5 inhibitors strongly supports its therapeutic potential.
Future research should focus on the public dissemination of detailed preclinical and clinical data for this compound and other next-generation TRPC5 inhibitors. Elucidating the precise binding site and mechanism of action through structural biology will be crucial for the rational design of even more potent and selective compounds. Furthermore, exploring the full therapeutic window of TRPC5 inhibition in a wider array of disease models will undoubtedly uncover new and exciting applications for this class of drugs.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentscope.wipo.int [patentscope.wipo.int]
- 4. Search for patents | USPTO [uspto.gov]
- 5. benthamopenarchives.com [benthamopenarchives.com]
- 6. TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Riluzole activates TRPC5 channels independently of PLC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
Understanding the pharmacology of Trpc5-IN-2
An In-depth Technical Guide to the Pharmacology of TRPC5 Inhibitors
This guide provides a comprehensive overview of the pharmacology of Transient Receptor Potential Canonical 5 (TRPC5) channel inhibitors for researchers, scientists, and drug development professionals. Given that "Trpc5-IN-2" does not correspond to a specific publicly documented inhibitor, this document focuses on well-characterized examples of TRPC5 inhibitors to illustrate the core pharmacological principles and methodologies in this area.
Introduction to TRPC5 Channels
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel permeable to Ca2+ and Na+, playing a crucial role in various physiological processes.[1][2] TRPC5 is predominantly expressed in the brain, with lower levels of expression in the liver, kidney, testis, and pancreas.[1][3] These channels can form homotetrameric or heterotetrameric complexes with TRPC1 and TRPC4 subunits.[1][3]
Activation of TRPC5 channels leads to membrane depolarization and an increase in intracellular Ca2+ concentration, influencing cellular functions like cell migration, proliferation, and apoptosis.[1][2] The regulation of TRPC5 is complex and involves multiple signaling pathways, including G-protein coupled receptor (GPCR) activation via Gq/11-PLC and Gi/o pathways, store-operated mechanisms involving STIM1, and modulation by redox status and intracellular calcium levels.[1][3] Dysregulation of TRPC5 activity has been implicated in pathological conditions such as anxiety, depression, and progressive kidney diseases, making it an attractive therapeutic target.[1]
Pharmacology of Representative TRPC5 Inhibitors
Several small-molecule inhibitors of TRPC5 have been developed and characterized. This section details the pharmacology of three representative inhibitors: Clemizole, HC-070, and GFB-8438.
Clemizole
Clemizole is a benzimidazole-derived H1 antagonist that has been identified as a potent inhibitor of TRPC5 channels.[1][4]
-
Mechanism of Action: Cryo-electron microscopy (cryo-EM) studies have revealed that clemizole binds to a pocket within the voltage sensor-like domain of each subunit of the TRPC5 channel.[1] This binding stabilizes the channel in a non-conductive closed state, thereby inhibiting ion influx.[1] The inhibitory action of clemizole is direct, as it is effective in excised inside-out membrane patches.[4]
-
Pharmacodynamics: Clemizole effectively blocks TRPC5-mediated Ca2+ entry in the low micromolar range, irrespective of the mode of channel activation (e.g., GPCR stimulation, hypo-osmotic conditions, or direct activation by riluzole).[4][5] It exhibits a degree of selectivity for TRPC5 over its closest structural relative, TRPC4, and other TRP channels.[4][5]
HC-070
HC-070 is a potent xanthine-based inhibitor of TRPC4 and TRPC5 channels.
-
Mechanism of Action: In contrast to clemizole, HC-070 binds at the interface between adjacent subunits of the TRPC5 channel, near the extracellular side.[1] It displaces a putative diacylglycerol (DAG) molecule, which is involved in channel activation.[1] By occupying this site, HC-070 stabilizes the closed conformation of the channel.[1]
-
Pharmacodynamics: HC-070 and its analogs are potent inhibitors of human, mouse, and rat TRPC1/4/5 channels. These compounds have been instrumental in studying the role of TRPC5 in the central nervous system, with demonstrated anxiolytic and antidepressant effects in animal models.
GFB-8438
GFB-8438 is a novel and selective TRPC5 inhibitor developed for the potential treatment of proteinuric kidney diseases like focal segmental glomerulosclerosis (FSGS).[6][7]
-
Mechanism of Action: The precise binding site of GFB-8438 on the TRPC5 channel has not been publicly disclosed, but its development was based on the systematic optimization of a high-throughput screening hit.[7] It acts by inhibiting the TRPC5-mediated Ca2+ influx that drives cytoskeletal remodeling in podocytes.[6][7]
-
Pharmacodynamics: GFB-8438 demonstrates potent inhibition of both human and rat TRPC5 channels with equipotent activity against TRPC4.[6] It shows excellent selectivity against TRPC6 and other TRP family members.[6] In vitro, it protects podocytes from injury, and in vivo, it has shown efficacy in a rat model of FSGS by reducing proteinuria.[6][7]
Data Presentation
Table 1: In Vitro Potency and Selectivity of TRPC5 Inhibitors
| Compound | Target | Assay | IC50 (µM) | Reference |
| Clemizole | hTRPC5 | Fluorometric [Ca2+]i | 1.0 - 1.3 | [4][5] |
| hTRPC4β | Fluorometric [Ca2+]i | 6.4 | [5] | |
| hTRPC3 | Fluorometric [Ca2+]i | 9.1 | [5] | |
| hTRPC6 | Fluorometric [Ca2+]i | 11.3 | [5] | |
| HC-070 | hTRPC5 | FLIPR Calcium Assay | Not specified, potent inhibitor | [1] |
| GFB-8438 | hTRPC5 | Qpatch | 0.18 | [6] |
| hTRPC5 | Manual Patch Clamp | 0.28 | [6] | |
| rTRPC5 | Qpatch | 0.18 | [6] | |
| hTRPC4 | Qpatch | 0.29 | [6] | |
| hTRPC6 | Qpatch | >30 | [6] |
Table 2: Pharmacokinetic Properties of GFB-8438 in Rats
| Parameter | Value | Reference |
| Clearance (CL) | 31 mL/min/kg | [6] |
| Half-life (T1/2) | 0.50 h | [6] |
| Volume of Distribution (Vss) | 1.17 L/kg | [6] |
| Oral Bioavailability (F) | 17% | [6] |
| Subcutaneous Bioavailability (F) | 33% | [6] |
Experimental Protocols
FLIPR Calcium Assay
This high-throughput assay is used to measure changes in intracellular calcium concentration in response to channel activation and inhibition.
Protocol:
-
Cell Culture: AD293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded onto black-walled, clear-bottom, poly-D-lysine coated 96-well plates and cultured overnight.[3][8]
-
Transfection: Cells are transfected with the human TRPC5 construct when they reach 60-80% confluency.[8]
-
Dye Loading: After 24-48 hours, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Compound Addition: The plate is transferred to a Fluorometric Imaging Plate Reader (FLIPR). Test compounds (inhibitors) at various concentrations are added to the wells.
-
Channel Activation: After a short incubation with the inhibitor, a TRPC5 activator (e.g., extracellular Ca2+, rosiglitazone) is added to stimulate calcium influx.[6]
-
Data Acquisition and Analysis: Fluorescence intensity is measured over time. The signal value is calculated from the change in fluorescence, and IC50 values are determined by fitting the concentration-response data to a logistical equation.[3]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents.
Protocol:
-
Cell Preparation: HEK293 cells stably or transiently expressing TRPC5 are grown on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution. A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used as the recording electrode.
-
Seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Data Recording: The membrane potential is clamped at a holding potential (e.g., -60 mV), and voltage ramps or steps are applied to elicit channel currents.[9] Currents are recorded before and after the application of a TRPC5 activator and then in the presence of the inhibitor.
-
Data Analysis: The amplitude of the current is measured, and the percentage of inhibition is calculated to determine the IC50 of the compound.[6]
Cryo-Electron Microscopy
Cryo-EM is used to determine the high-resolution structure of the TRPC5 channel in complex with inhibitors.
Protocol:
-
Protein Expression and Purification: Human TRPC5 is expressed in mammalian cells (e.g., HEK293) and purified using affinity chromatography.
-
Complex Formation: The purified TRPC5 protein is incubated with the inhibitor (e.g., clemizole or HC-070) at a molar excess.
-
Sample Preparation: A small volume of the protein-inhibitor complex is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. Thousands of images of individual protein particles are collected.
-
Image Processing and 3D Reconstruction: The particle images are processed using specialized software to align and average them, leading to a high-resolution 3D reconstruction of the TRPC5-inhibitor complex.
-
Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map to identify the inhibitor binding site and understand the mechanism of inhibition.[1]
In Vivo Efficacy Study in a Focal Segmental Glomerulosclerosis (FSGS) Model
This protocol is used to assess the therapeutic potential of a TRPC5 inhibitor in a disease model.
Protocol:
-
Animal Model: A hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of FSGS is used.[7] Sprague-Dawley rats undergo unilateral nephrectomy.
-
Disease Induction: After a recovery period, a DOCA pellet is implanted subcutaneously, and the rats are provided with saline to drink to induce hypertension and kidney injury.
-
Treatment: The rats are treated with the test compound (e.g., GFB-8438) or vehicle via a suitable route of administration (e.g., subcutaneous injection).
-
Monitoring: Urine is collected periodically to measure total protein and albumin concentrations as indicators of proteinuria and kidney damage. Blood pressure may also be monitored.
-
Endpoint Analysis: At the end of the study, kidney tissues are collected for histological analysis to assess the extent of glomerular injury and podocyte effacement.
-
Data Analysis: The effects of the treatment on proteinuria and kidney histology are compared between the treated and vehicle control groups to determine the efficacy of the inhibitor.[7]
Mandatory Visualizations
Caption: TRPC5 Channel Activation Pathways.
Caption: Inhibitory Mechanisms of Clemizole and HC-070.
Caption: Experimental Workflow for TRPC5 Inhibitor Characterization.
References
- 1. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Human TRPC5 channel activated by a multiplicity of signals in a single cell - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trpc5-IN-2 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Trpc5-IN-2, a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, in in vitro cell-based assays. The following sections detail the necessary reagents, step-by-step procedures for fluorescence-based calcium imaging and electrophysiology assays, and data analysis guidelines.
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including neuronal growth, fear and anxiety, and kidney disease.[1][2][3] As a calcium-permeable channel, its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i), triggering downstream signaling cascades.[1][4] The development of specific inhibitors for TRPC5, such as this compound, is crucial for elucidating its functions and for the development of novel therapeutics. This compound and its analogs have demonstrated potent inhibition of TRPC5 channels, making them valuable tools for in vitro studies.[5][6]
Quantitative Data Summary
The inhibitory activity of this compound and other representative TRPC5 inhibitors is summarized in the table below. This data is essential for determining the appropriate concentration range for in vitro experiments.
| Compound | Assay Type | Cell Line | Activator | IC50 | Reference |
| TRPC4/5-IN-2 | Not Specified | Not Specified | Not Specified | 81 nM | [6] |
| GFB-8438 | FLIPR | HEK293 | Rosiglitazone (30 µM) | 0.18 µM | [7] |
| GFB-8438 | Manual Patch Clamp | HEK293 | Not Specified | 0.28 µM | [7] |
| AC1903 | Not Specified | Not Specified | Not Specified | ~16.7 µM (based on 3x IC50) | [8] |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving TRPC5 activation and its inhibition by compounds like this compound. Activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and this, along with other signals, activates TRPC5 channels on the plasma membrane, leading to calcium influx. This compound acts by directly blocking the TRPC5 channel, thereby preventing this calcium influx.
TRPC5 Signaling Pathway and Inhibition.
Experimental Protocols
The following protocols are adapted from established methods for potent and selective TRPC5 inhibitors and can be applied to the characterization of this compound.[7]
Fluorescence-Based Calcium Assay (FLIPR)
This high-throughput assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.
Materials:
-
Cell Line: HEK293 cells stably expressing human TRPC5 (hTRPC5).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well plates, poly-D-lysine coated.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
TRPC5 Activator: Rosiglitazone or another suitable TRPC5 agonist.
-
Test Compound: this compound dissolved in DMSO.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent fluorescence microplate reader.
Protocol:
-
Cell Plating:
-
Seed HEK293-hTRPC5 cells into assay plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂ for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye in assay buffer.
-
Aspirate the culture medium from the cell plates and wash once with assay buffer.
-
Add the dye loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is ≤ 0.1%.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Place the assay plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading.
-
Add the TRPC5 activator to all wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after activator addition.
-
Normalize the data to the positive (activator alone) and negative (no activator) controls.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Automated Electrophysiology Assay (Patch-Clamp)
This assay directly measures the ion channel currents and provides a detailed characterization of the inhibitor's effect on channel function.
Materials:
-
Cell Line: HEK293 cells expressing hTRPC5.
-
External Solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose; pH 7.4 with NaOH.
-
Internal Solution: (in mM) 130 CsF, 10 CsCl, 5 EGTA, 10 HEPES; pH 7.2 with CsOH.
-
TRPC5 Activator: (-)-Englerin A or another suitable TRPC5 agonist.
-
Test Compound: this compound dissolved in external solution.
-
Instrumentation: Automated patch-clamp system (e.g., QPatch or Patchliner).
Protocol:
-
Cell Preparation:
-
Harvest HEK293-hTRPC5 cells and prepare a single-cell suspension in the external solution.
-
Allow the cells to recover for at least 30 minutes before use.
-
-
Assay Execution:
-
Follow the instrument manufacturer's instructions for cell capture, whole-cell configuration, and current recording.
-
Establish a stable baseline current.
-
Apply the TRPC5 activator to elicit a robust inward current.
-
Once the current has stabilized, apply different concentrations of this compound to determine the inhibitory effect.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of the activator and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro cell-based assay using this compound.
In Vitro Assay Workflow for this compound.
References
- 1. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TRPC5 - Wikipedia [en.wikipedia.org]
- 4. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 5. This compound|CAS 2304552-99-4|DC Chemicals [dcchemicals.com]
- 6. TRPC4/5-IN-2_TargetMol [targetmol.com]
- 7. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays Using Trpc5-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that plays a significant role in various physiological processes, including neuronal signaling, dendritic patterning, and kidney function.[1] Dysregulation of TRPC5 has been implicated in conditions such as anxiety, depression, and progressive kidney disease, making it a compelling target for drug discovery.[1] Calcium imaging assays are a fundamental tool for identifying and characterizing modulators of TRPC5 channel activity. This document provides detailed protocols and application notes for utilizing Trpc5-IN-2 , a potent inhibitor of the TRPC5 channel, in such assays. While specific quantitative data for this compound is not extensively available in public literature, this guide offers a robust framework for its characterization.
This compound has been identified as a potent inhibitor of TRPC5, referenced as Compound IO in patent literature (WO2019055966A2).[2][3][4] These application notes will guide users in determining key quantitative metrics such as IC50 and in understanding the underlying cellular mechanisms.
Mechanism of Action and Signaling Pathway
TRPC5 channels can be activated through various stimuli, including G-protein coupled receptors (GPCRs) linked to the Gq/11-phospholipase C (PLC) pathway and receptor tyrosine kinases (RTKs).[1][5] Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While the precise activation mechanism is complex, it results in the opening of the TRPC5 channel and subsequent influx of cations, including Ca2+.[5] this compound acts as an inhibitor of this channel, blocking the influx of calcium and thereby attenuating the downstream cellular response.
Quantitative Data Summary
| Compound | Target | Assay Type | Agonist | IC50 | Cell Line |
| This compound | TRPC5 | FLIPR Calcium Assay | (e.g., Carbachol) | To be determined | (e.g., HEK293 expressing TRPC5) |
| GFB-8438 | hTRPC5 | Qpatch | - | 0.18 µM | - |
| GFB-8438 | hTRPC4 | Qpatch | - | 0.29 µM | - |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a FLIPR-based Calcium Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on TRPC5 channels expressed in a heterologous system, such as HEK293 cells, using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
HEK293 cells stably expressing human TRPC5 (or transiently transfected)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Poly-D-lysine coated 384-well black-walled, clear-bottom assay plates
-
FLIPR Calcium 5 or 6 Assay Kit
-
This compound
-
TRPC5 agonist (e.g., Carbachol, Riluzole)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
FLIPR Tetra or similar instrument
Experimental Workflow:
Procedure:
-
Cell Plating:
-
The day before the assay, seed TRPC5-expressing HEK293 cells into 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 10,000-15,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in the assay buffer to achieve the desired final concentrations for the dose-response curve (e.g., 10-point, 1:3 dilution starting from 10 µM).
-
Add the diluted this compound solutions to the respective wells of the assay plate. Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plate with the compound for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.
-
-
FLIPR Assay:
-
Prepare the agonist plate with the TRPC5 agonist (e.g., Carbachol at its EC80 concentration).
-
Place both the cell plate and the agonist plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence for a few seconds, then inject the agonist, and continue recording the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Export the fluorescence data.
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistical equation to determine the IC50 value.
-
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and at an appropriate confluency. Over-confluent or unhealthy cells will yield inconsistent results.
-
Agonist Concentration: The concentration of the agonist used to stimulate the channel should ideally be at its EC80 to provide a robust signal window for detecting inhibition. This should be determined in a separate dose-response experiment.
-
Compound Solubility: this compound is likely soluble in DMSO. Ensure the final DMSO concentration in the assay wells is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Signal Window: A low signal-to-background ratio can be due to poor dye loading, low channel expression, or weak agonist potency. Optimize these parameters before screening inhibitors.
-
Selectivity: To confirm the selectivity of this compound, it is advisable to perform counter-screens against other TRPC channels (e.g., TRPC4, TRPC6) and other unrelated ion channels.
These protocols and notes provide a comprehensive starting point for researchers to effectively utilize this compound in calcium imaging assays to further investigate the role of TRPC5 in health and disease.
References
- 1. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 2304552-99-4|DC Chemicals [dcchemicals.com]
- 3. Membrane Transporter/Ion Channel | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols for Trpc5-IN-2 in Studying Podocyte Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TRPC5 inhibitors, exemplified by compounds like AC1903, ML204, and GFB-8438, in preclinical studies of podocyte injury and proteinuric kidney diseases. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of targeting the TRPC5 ion channel.
Introduction
Podocyte injury is a central event in the pathogenesis of various glomerular diseases, leading to proteinuria and progressive loss of kidney function.[1][2][3][4] The transient receptor potential canonical 5 (TRPC5) ion channel has emerged as a critical mediator of podocyte damage.[1][5] Upregulation and activation of TRPC5 lead to excessive calcium (Ca2+) influx, which in turn triggers a cascade of detrimental events including cytoskeletal remodeling, foot process effacement, and eventual podocyte detachment and loss.[1][5][6][7] Consequently, selective inhibition of TRPC5 presents a promising therapeutic strategy for proteinuric kidney diseases such as focal segmental glomerulosclerosis (FSGS).[2][8][9][10]
Mechanism of Action
TRPC5 is a non-selective cation channel permeable to Ca2+.[6][11] In podocytes, its activation is linked to various pathological stimuli, including angiotensin II and Rac1 activation.[6][12] This activation leads to Ca2+ influx, which disrupts the intricate actin cytoskeleton of podocytes, a key component of the glomerular filtration barrier.[5][6] Specifically, TRPC5 activation can lead to the activation of Rac1 in a feed-forward loop, further promoting cytoskeletal disorganization and podocyte injury.[8][13] Sustained TRPC5 activation can also induce mitochondrial damage and apoptosis, contributing to podocyte depletion.[1][7]
Signaling Pathway
The signaling cascade leading from TRPC5 activation to podocyte injury is a key area of investigation. The following diagram illustrates the proposed pathway.
Efficacy of TRPC5 Inhibitors in Preclinical Models
Several small molecule inhibitors of TRPC5 have demonstrated significant efficacy in various animal models of podocyte injury and proteinuric kidney disease. The following tables summarize the key findings.
Table 1: Effect of TRPC5 Inhibitors on Proteinuria
| Model | Compound | Dosage | Route | Duration | Reduction in Proteinuria | Reference |
| Puromycin Aminonucleoside (PAN) Nephrosis Rat | AC1903 | 50 mg/kg | IP | 7 days | Significant reduction in urine albumin | [12][14] |
| Hypertensive Deoxycorticosterone Acetate (DOCA)-Salt Rat | GFB-8438 | Not Specified | Not Specified | Not Specified | Significantly reduced total protein and albumin in urine | [8][9] |
| Angiotensin II Type 1 Receptor Transgenic Rat | AC1903 | Not Specified | Not Specified | Not Specified | Attenuated progression of kidney disease | [12] |
| Spontaneous Hypertensive Rat | AC1903 | Not Specified | Not Specified | Not Specified | Attenuated progression of kidney disease | [12] |
Table 2: Effect of TRPC5 Inhibitors on Podocyte Structure and Function
| Model | Compound | Key Findings | Reference |
| Puromycin Aminonucleoside (PAN) Nephrosis Rat | AC1903 | Preserved podocyte foot process number and protected from effacement. Preserved podocin, synaptopodin, and nephrin abundance. | [12][14] |
| Protamine Sulfate (PS) Induced Mouse Podocyte Injury (in vitro) | GFB-8438 | Protected mouse podocytes from injury. | [8][9] |
| Angiotensin II Induced Mouse Podocyte Injury (in vitro) | AC1903 | Blocked ROS generation. | [12] |
| PAN-Treated Human iPSC-Derived Podocytes and Kidney Organoids | AC1903 | Reversed the effects of PAN-induced injury. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of podocyte injury models and the evaluation of therapeutic agents. The following are representative protocols based on published studies.
Protocol 1: Puromycin Aminonucleoside (PAN) Induced Nephrosis in Rats
This model is widely used to induce podocyte injury and proteinuria, mimicking aspects of minimal change disease and FSGS.
Workflow Diagram:
Materials:
-
Male Sprague-Dawley rats (e.g., 180-200g)
-
Puromycin aminonucleoside (PAN)
-
TRPC5 inhibitor (e.g., AC1903)
-
Vehicle for inhibitor (e.g., PBS)
-
Metabolic cages for urine collection
-
Urine albumin assay kit (e.g., ELISA)
-
Reagents and equipment for tissue processing, transmission electron microscopy (TEM), and immunofluorescence.
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Baseline Data Collection: Place rats in metabolic cages for 24-hour urine collection to determine baseline albumin levels. Record body weight.
-
Induction of Nephrosis: Administer a single intraperitoneal (IP) injection of PAN (e.g., 50 mg/kg body weight).
-
Treatment: Begin daily IP injections of the TRPC5 inhibitor (e.g., AC1903 at 50 mg/kg) or vehicle control.
-
Monitoring: Monitor body weight daily. Collect 24-hour urine samples at specified time points (e.g., days 3 and 7) to measure albuminuria.
-
Endpoint and Tissue Collection: At the end of the study period (e.g., day 7), euthanize the rats and perfuse the kidneys. Harvest kidney tissue for further analysis.
-
Analysis:
-
Urine Albumin: Quantify urinary albumin excretion using an ELISA kit.
-
Histology: Process kidney sections for light microscopy (e.g., H&E, PAS staining) to assess glomerular morphology.
-
Transmission Electron Microscopy (TEM): Analyze glomerular ultrastructure to assess podocyte foot process effacement.
-
Immunofluorescence: Stain kidney sections for podocyte-specific proteins such as nephrin, podocin, and synaptopodin to evaluate their expression and localization.
-
Protocol 2: In Vitro Podocyte Injury Model
This protocol describes the induction of injury in cultured podocytes to study cellular mechanisms and the direct effects of TRPC5 inhibitors.
Workflow Diagram:
Materials:
-
Conditionally immortalized podocyte cell line (mouse or human) or human iPSC-derived podocytes.
-
Appropriate cell culture media and supplements.
-
Inducing agent (e.g., protamine sulfate, angiotensin II, or PAN).
-
TRPC5 inhibitor and vehicle.
-
Reagents for specific assays (e.g., DCFDA for ROS, fluorescent dyes for calcium imaging, antibodies for immunofluorescence, apoptosis detection kits).
-
Fluorescence microscope or plate reader.
Procedure:
-
Podocyte Culture and Differentiation: Culture podocytes under permissive conditions to allow for proliferation. Subsequently, switch to non-permissive conditions to induce differentiation, characterized by the development of a complex cellular architecture.
-
Pre-treatment: Pre-incubate the differentiated podocytes with the TRPC5 inhibitor at various concentrations or vehicle for a specified time (e.g., 1-2 hours).
-
Induction of Injury: Add the injury-inducing agent (e.g., protamine sulfate, angiotensin II, or PAN) to the culture medium and incubate for the desired duration (e.g., 24 hours).
-
Cellular and Molecular Analysis:
-
Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA) to quantify intracellular ROS levels.
-
Immunofluorescence Staining: Fix and permeabilize the cells, then stain for key cytoskeletal proteins like F-actin (using phalloidin) and synaptopodin to visualize cytoskeletal organization.
-
Calcium Imaging: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to measure changes in intracellular calcium concentration upon stimulation and/or treatment.
-
Cell Viability and Apoptosis Assays: Assess cell viability using assays like MTT or measure apoptosis through techniques such as TUNEL staining or caspase activity assays.
-
Conclusion
The available data strongly support the role of TRPC5 as a key mediator of podocyte injury. The use of selective TRPC5 inhibitors, such as AC1903, ML204, and GFB-8438, in various preclinical models has demonstrated their potential to protect podocytes, reduce proteinuria, and preserve kidney function. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic utility of targeting TRPC5 in proteinuric kidney diseases. Further studies are warranted to explore the long-term efficacy and safety of these compounds and to facilitate their translation to clinical applications.
References
- 1. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 2. researchgate.net [researchgate.net]
- 3. Role of TRPC5 channel inhibition in the treatment of glomerular disease - Anna Greka [grantome.com]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]
- 6. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPC5-mediated podocyte calcium toxicity drives progressive glomerular disease - heiDOK [archiv.ub.uni-heidelberg.de]
- 8. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. | Broad Institute [broadinstitute.org]
- 11. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
Application of TRPC5 Modulators in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels predominantly expressed in the central nervous system (CNS), particularly in regions like the hippocampus and amygdala.[1][2][3] These channels are implicated in a variety of neuronal processes, including neurite outgrowth, dendritic growth, and fear-related behaviors.[2][4] Dysregulation of TRPC5 has been linked to neurological and psychiatric conditions such as anxiety, depression, and neuronal damage following traumatic brain injury or seizures, making it a promising therapeutic target.[1][3][5][6][7]
TRPC5 channels are activated through complex signaling pathways, often initiated by G-protein coupled receptors (GPCRs) and the subsequent activation of phospholipase C (PLC).[1][3] Intracellular calcium (Ca²⁺) levels also play a crucial role in modulating TRPC5 activity.[8] This document provides detailed application notes and protocols for studying the function of TRPC5 channels in neuroscience research using various small molecule modulators. The information presented here is intended to guide researchers in designing and executing experiments to investigate the role of TRPC5 in neuronal function and disease models.
Data Presentation: Quantitative Properties of TRPC5 Modulators
The following table summarizes the quantitative data for several commonly used TRPC5 modulators. This information is crucial for selecting the appropriate compound and concentration for in vitro and in vivo studies.
| Compound Name | Type | Target(s) | IC50 / EC50 | Assay Conditions | Reference(s) |
| NU6027 | Inhibitor | TRPC5 | Not specified | Used at 1 mg/kg in a rat TBI model. | [6] |
| GFB-8438 | Inhibitor | hTRPC5, rTRPC5, hTRPC4 | hTRPC5 Qpatch IC50: 0.18 μM; hTRPC5 manual patch clamp IC50: 0.28 μM; rTRPC5 Qpatch IC50: 0.18 μM; hTRPC4 Qpatch IC50: 0.29 μM | Whole-cell patch clamp on HEK293 cells. | [9] |
| Clemizole | Inhibitor | TRPC5 | IC50: 1.0–1.3 μM | Not specified | [1] |
| HC-070 | Inhibitor | TRPC4, TRPC5 | Not specified | Binds to a distinct site from clemizole. | [1] |
| 2-Aminoethoxydiphenyl borate (2-APB) | Inhibitor | TRPC5, TRPC6, TRPM3 | IC50: 20 μM | Whole-cell patch clamp on HEK293 cells. | [10] |
| Riluzole | Activator | TRPC5 | EC50: 9.2 ± 0.5 μM (Ca²⁺ imaging); EC50 at +100 mV: 6.2 ± 1.1 μM; EC50 at -100 mV: 20.7 ± 0.7 μM (patch clamp) | Fura-2-based [Ca²⁺]i measurements and whole-cell patch clamp in T-RExTRPC5 cells. | [11] |
| AM237 | Activator | TRPC5 homomers | EC50: 15–20 nM | [Ca²⁺]i assay in HEK cells overexpressing TRPC5. | [12] |
Signaling Pathways and Experimental Workflows
TRPC5 Activation Signaling Pathway
The following diagram illustrates the canonical signaling pathway leading to the activation of TRPC5 channels.
Experimental Workflow for Investigating TRPC5 Function
This diagram outlines a typical experimental workflow for characterizing the effect of a TRPC5 modulator on neuronal function.
Experimental Protocols
Whole-Cell Patch-Clamp Recording of TRPC5 Currents in HEK293 Cells
This protocol is adapted for recording TRPC5 channel currents in a heterologous expression system.
Materials:
-
HEK293 cells transiently or stably expressing human TRPC5.
-
Patch pipettes (3-5 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
TRPC5 activator (e.g., Riluzole) and/or inhibitor (e.g., GFB-8438).
Procedure:
-
Culture HEK293 cells expressing TRPC5 on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Approach a single cell with a patch pipette filled with intracellular solution and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPC5 currents.
-
To test a modulator, perfuse the cell with the extracellular solution containing the desired concentration of the compound.
-
Record currents before, during, and after application of the modulator to determine its effect.
-
For activators, apply at a concentration around the EC50 (e.g., 10 µM Riluzole).
-
For inhibitors, first activate TRPC5 with an agonist (e.g., a GPCR agonist or an activator like Riluzole) and then co-apply the inhibitor at a concentration around its IC50 (e.g., 0.2 µM GFB-8438).
Calcium Imaging of TRPC5 Activity in Primary Neurons
This protocol allows for the measurement of intracellular calcium changes mediated by TRPC5 channels in cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons).
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Fluorescence microscope with a calcium imaging system.
-
TRPC5 modulator of interest.
Procedure:
-
Culture primary neurons on glass-bottom dishes.
-
Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM in HBSS) for 30-45 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Mount the dish on the microscope stage and continuously perfuse with HBSS.
-
Acquire baseline fluorescence images.
-
Apply a TRPC5 activator (e.g., 20 nM AM237) by perfusion and record the change in fluorescence intensity over time.
-
To test an inhibitor, pre-incubate the cells with the inhibitor for a few minutes before applying the activator.
-
Analyze the data by calculating the change in fluorescence intensity (ΔF/F₀), where F is the fluorescence at a given time and F₀ is the baseline fluorescence.
Western Blot Analysis of TRPC5 Expression in Brain Tissue
This protocol describes the detection of TRPC5 protein levels in brain tissue homogenates.[13][14][15][16][17]
Materials:
-
Mouse brain tissue (e.g., hippocampus).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Primary antibody against TRPC5.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Dissect the brain region of interest on ice and immediately snap-freeze in liquid nitrogen.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TRPC5 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
Fear Conditioning in Mice to Assess the Role of TRPC5
This protocol is designed to evaluate the involvement of TRPC5 in fear-related learning and memory.[18][19][20][21][22]
Materials:
-
Adult mice (e.g., C57BL/6J or TRPC5 knockout mice).
-
Fear conditioning apparatus with a grid floor for foot shocks and a sound generator.
-
Video tracking software to measure freezing behavior.
-
TRPC5 inhibitor (e.g., NU6027) or vehicle control.
Procedure:
-
Habituation (Day 1):
-
Place each mouse in the conditioning chamber for a few minutes to acclimate.
-
-
Conditioning (Day 2):
-
Administer the TRPC5 inhibitor or vehicle via the appropriate route (e.g., intraperitoneal injection) 30-60 minutes before training.
-
Place the mouse in the conditioning chamber. After a baseline period (e.g., 2 minutes), present a conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds, 80 dB).
-
Co-terminate the CS with an unconditioned stimulus (US), a mild foot shock (e.g., 2 seconds, 0.5 mA).
-
Repeat the CS-US pairing several times with an inter-trial interval (e.g., 2 minutes).
-
Measure freezing behavior (complete immobility except for respiration) throughout the session.
-
-
Contextual Fear Test (Day 3):
-
Place the mouse back into the same conditioning chamber without presenting the CS or US.
-
Record freezing behavior for a set period (e.g., 5 minutes) to assess fear memory associated with the context.
-
-
Cued Fear Test (Day 4):
-
Place the mouse in a novel context (different shape, color, and odor).
-
After a baseline period, present the CS (the tone) without the US.
-
Measure freezing behavior during the CS presentation to assess fear memory associated with the cue.
-
-
Data Analysis:
-
Calculate the percentage of time spent freezing for each phase of the experiment.
-
Compare the freezing levels between the inhibitor-treated and vehicle-treated groups to determine the effect of TRPC5 inhibition on fear learning and memory.
-
References
- 1. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRP Channels in the Brain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Properties and Therapeutic Potential of Transient Receptor Potential Channels with Putative Roles in Adversity: Focus on TRPC5, TRPM2 and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Riluzole activates TRPC5 channels independently of PLC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot in homogenised mouse brain samples [protocols.io]
- 15. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western Blot Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. researchgate.net [researchgate.net]
- 18. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 20. Trace Fear Conditioning in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
- 22. Developing and Validating Trace Fear Conditioning Protocols in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Kidney Disease Models with Trpc5-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective calcium-permeable cation channel that has emerged as a key player in the pathogenesis of proteinuric kidney diseases.[1][2] In podocytes, the specialized cells of the kidney's filtration barrier, aberrant TRPC5 activation is linked to cytoskeletal remodeling, foot process effacement, and subsequent proteinuria, a hallmark of conditions like Focal Segmental Glomerulosclerosis (FSGS).[1][2] The activation of TRPC5 is intricately connected to the small GTPase Rac1, forming a feed-forward loop that perpetuates podocyte injury.[3][4]
Trpc5-IN-2 and other selective TRPC5 inhibitors, such as AC1903, represent valuable pharmacological tools to dissect the role of TRPC5 in kidney disease and to evaluate its potential as a therapeutic target. These inhibitors have demonstrated efficacy in various preclinical models of kidney disease by protecting podocytes and reducing proteinuria.[3][4][5] This document provides detailed application notes and protocols for utilizing this compound to investigate its effects in established kidney disease models.
Mechanism of Action of TRPC5 in Podocyte Injury
Podocyte injury is a central event in the progression of many glomerular diseases. The TRPC5-mediated signaling cascade leading to this injury is a critical area of investigation.
Signaling Pathway of TRPC5-Mediated Podocyte Injury
Quantitative Data from Preclinical Kidney Disease Models
The efficacy of TRPC5 inhibition can be quantified by measuring key pathological readouts in various animal models of kidney disease. The following tables summarize representative data from studies using TRPC5 inhibitors.
Table 1: Effect of AC1903 on Proteinuria in Puromycin Aminonucleoside (PAN)-Induced Nephrosis Rat Model
| Treatment Group | Day 0 (Urine Albumin, mg/24h) | Day 3 (Urine Albumin, mg/24h) | Day 7 (Urine Albumin, mg/24h) |
| PBS (Control) | Baseline | Baseline | ~10 |
| PAN (50 mg/kg) | Baseline | Significantly Increased | >150 |
| PAN + AC1903 (50 mg/kg) | Baseline | Significantly Increased | ~50 |
| Data are approximations derived from graphical representations in the cited literature.[6][7] |
Table 2: Podocyte Foot Process Effacement in PAN-Induced Nephrosis Rat Model
| Treatment Group | Foot Process Number (per µm GBM) | Foot Process Width (nm) |
| PBS (Control) | High | Normal |
| PAN (50 mg/kg) | Significantly Reduced | Significantly Increased |
| PAN + AC1903 (50 mg/kg) | Partially Restored | Partially Reduced |
| GBM: Glomerular Basement Membrane. Qualitative summary based on electron microscopy data.[6][7] |
Table 3: Effect of TRPC5 Knockout on Albuminuria in Lipopolysaccharide (LPS)-Induced Mouse Model
| Genotype/Treatment | Urine Albumin to Creatinine Ratio (ACR) |
| Wild-Type + PBS | Normal |
| Wild-Type + LPS | Significantly Increased |
| Trpc5-KO + LPS | Significantly Reduced compared to WT + LPS |
| Data are a qualitative summary of findings from the cited literature.[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of studies investigating this compound in kidney disease models.
Puromycin Aminonucleoside (PAN)-Induced Nephrosis Rat Model
This model is characterized by podocyte injury and heavy proteinuria, mimicking aspects of human nephrotic syndrome.[9]
Experimental Workflow:
Protocol:
-
Animal Model: Male Sprague-Dawley rats (4-5 weeks old) are commonly used.[6]
-
Acclimatization: House the rats in a controlled environment for at least one week before the experiment.[6]
-
Induction of Nephrosis: Administer a single intraperitoneal (i.p.) injection of puromycin aminonucleoside (PAN) at a dose of 50 mg/kg body weight.[6] A control group should receive a corresponding volume of sterile PBS.
-
This compound Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., PBS).
-
On the same day as PAN injection, begin the treatment regimen.
-
Administer this compound (e.g., 50 mg/kg) or vehicle twice daily via i.p. injection for 7 consecutive days.[6]
-
-
Monitoring and Sample Collection:
-
Collect 24-hour urine samples from all rats at baseline (Day 0), Day 3, and Day 7 for the measurement of albuminuria.[6]
-
On Day 7, euthanize the animals and perfuse the kidneys.
-
-
Endpoint Analysis:
-
Proteinuria: Quantify urinary albumin concentration using methods such as ELISA.
-
Histology: Fix kidney sections in formalin, embed in paraffin, and perform Periodic acid-Schiff (PAS) staining to assess glomerular morphology.
-
Electron Microscopy: Process kidney cortex samples for transmission electron microscopy (TEM) to visualize and quantify podocyte foot process effacement.[6]
-
Lipopolysaccharide (LPS)-Induced Albuminuria Mouse Model
This model induces a rapid and reversible proteinuria, which is useful for studying the acute effects of this compound on glomerular barrier function.[8][10]
Experimental Workflow:
Protocol:
-
Animal Model: C57BL/6 mice are a commonly used strain for this model.
-
This compound Administration:
-
Administer this compound or vehicle via an appropriate route (e.g., i.p. injection) at a predetermined time before LPS challenge (e.g., 1 hour).
-
-
Induction of Albuminuria:
-
Inject a single dose of LPS (e.g., 10 mg/kg body weight) intraperitoneally. A control group should receive sterile PBS.[10]
-
-
Sample Collection:
-
Collect urine at 24 hours post-LPS injection.
-
Euthanize the mice at 24 hours and collect kidney tissue.
-
-
Endpoint Analysis:
-
Albuminuria: Measure urinary albumin and creatinine concentrations to calculate the albumin-to-creatinine ratio (ACR).
-
Podocyte Protein Expression: Perform western blotting on glomerular lysates to assess the expression of key podocyte proteins like synaptopodin.[8]
-
Electron Microscopy: Analyze kidney sections by TEM to evaluate podocyte ultrastructure.[8]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This model induces hypertension and progressive kidney damage, including glomerulosclerosis, providing a platform to study the effects of this compound on hypertensive nephropathy.[11][12][13]
Protocol Outline:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Surgical Procedure: Perform a unilateral nephrectomy.[11]
-
Model Induction:
-
This compound Administration:
-
Initiate treatment with this compound or vehicle at a specified time point after the initiation of the DOCA-salt regimen.
-
-
Monitoring and Endpoint Analysis:
-
Regularly monitor blood pressure.
-
Collect 24-hour urine samples to measure proteinuria.
-
At the end of the study period, collect kidney tissue for histological analysis to assess glomerulosclerosis and interstitial fibrosis.
-
In Vitro Podocyte Injury Assays
Cultured podocytes provide a valuable system to investigate the direct effects of this compound on cellular mechanisms of injury.
Protocol Outline:
-
Cell Culture: Culture immortalized mouse or human podocytes under standard conditions.
-
Induction of Injury:
-
Treat podocytes with an injurious stimulus such as protamine sulfate (PS) or angiotensin II to induce cytoskeletal remodeling and Rac1 activation.[8]
-
-
This compound Treatment:
-
Pre-incubate podocytes with various concentrations of this compound before adding the injurious agent.
-
-
Endpoint Analysis:
-
Cytoskeletal Staining: Use phalloidin staining to visualize the actin cytoskeleton and assess changes in stress fibers.
-
Rac1 Activation Assay: Perform a pull-down assay to measure the levels of active (GTP-bound) Rac1.[5]
-
Calcium Imaging: Use calcium-sensitive dyes (e.g., Fura-2) to measure changes in intracellular calcium concentration in response to stimuli.[8]
-
Conclusion
This compound is a potent tool for investigating the role of the TRPC5 ion channel in the pathogenesis of kidney diseases. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the therapeutic potential of TRPC5 inhibition. It is important to note that while the inhibition of the TRPC5-Rac1 pathway shows considerable promise, some studies present conflicting evidence regarding the role of TRPC5 in certain models of Rac1-induced proteinuria, highlighting the need for further investigation in this complex field.[1][2] Careful experimental design and the use of appropriate models are essential for elucidating the precise role of TRPC5 in various forms of kidney disease.
References
- 1. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Adriamycin-induced podocyte injury via the Sema3A/TRPC5/Rac1 pathway [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]
- 9. Protection against puromycin aminonucleoside-induced chronic renal disease in the Wistar-Furth rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPC5 Does Not Cause or Aggravate Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevention of Hypertension in DOCA-Salt Rats by an Inhibitor of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Anxiety and Depression Models In Vivo Using TRPC5 Channel Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "Trpc5-IN-2" is not available in the public domain. The following application notes and protocols are based on published data for other selective TRPC5 and TRPC4/5 inhibitors, such as M084 and HC-070, which are presumed to have a similar mechanism of action.
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel predominantly expressed in the brain, particularly in regions associated with fear, anxiety, and depression, such as the amygdala and hippocampus.[1][2] TRPC5 channels are implicated in neuronal signaling pathways that regulate emotional behavior.[1][3] Their activation leads to membrane depolarization and an increase in intracellular calcium levels.[1][4] Preclinical studies have demonstrated that the inhibition of TRPC5 channels produces anxiolytic and antidepressant-like effects in various animal models, suggesting that TRPC5 is a promising therapeutic target for anxiety and depressive disorders.[1][5] These application notes provide an overview of the use of selective TRPC5 inhibitors for studying anxiety and depression models in vivo.
Mechanism of Action
TRPC5 channels are activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) through the phospholipase C (PLC) pathway.[3][4] Inhibition of TRPC5 channels is thought to exert its anxiolytic and antidepressant effects by modulating neuronal excitability and signaling cascades in key brain regions. For instance, TRPC4/5 inhibitors have been shown to augment the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway in the prefrontal cortex.
Signaling Pathway of TRPC5 Activation
Caption: TRPC5 channel activation pathway and point of inhibition.
In Vivo Applications in Anxiety and Depression Models
Selective TRPC5 inhibitors have shown efficacy in a range of behavioral paradigms relevant to anxiety and depression. These compounds typically exhibit rapid onset of action.
Summary of Preclinical Data for TRPC5/4 Inhibitors
| Behavioral Test | Animal Model | Compound | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Anxiety Models | |||||
| Elevated Plus Maze (EPM) | C57BL/6 Mice | M084 | 10 | Increased time spent in open arms | |
| C57BL/6 Mice | HC-070 | 3, 10, 30 | Increased open arm entries and time | [2] | |
| Light/Dark Transition Test | C57BL/6 Mice | M084 | 10 | Increased time in the light compartment | |
| Marble Burying | C57BL/6 Mice | HC-070 | 3, 10, 30 | Reduced number of marbles buried | [2] |
| Depression Models | |||||
| Forced Swim Test (FST) | C57BL/6 Mice | M084 | 10 | Decreased immobility time | |
| C57BL/6 Mice | HC-070 | 3, 10, 30 | Decreased immobility time | [2] | |
| Tail Suspension Test (TST) | C57BL/6 Mice | M084 | 10 | Decreased immobility time | |
| C57BL/6 Mice | HC-070 | 3, 10, 30 | Decreased immobility time | [2] | |
| Chronic Unpredictable Stress (CUS) | C57BL/6 Mice | M084 | 10 | Reversed increased immobility in FST | |
| Novelty Suppressed Feeding (NSF) | C57BL/6 Mice | M084 | 10 | Decreased latency to feed in CUS mice |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. It is crucial to habituate animals to the experimental room for at least 1 hour before testing. All experiments should be conducted in a quiet, dimly lit environment, unless specified otherwise.
Experimental Workflow
Caption: General workflow for in vivo behavioral studies.
Elevated Plus Maze (EPM)
Principle: This test assesses anxiety-like behavior by capitalizing on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.
-
The maze is typically made of a non-reflective material.
Procedure:
-
Administer the TRPC5 inhibitor or vehicle to the mice via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Analyze the recording for:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Forced Swim Test (FST)
Principle: This test is a model of behavioral despair. When placed in an inescapable container of water, rodents will initially struggle and then adopt an immobile posture. Antidepressant compounds are known to reduce the duration of immobility.
Apparatus:
-
A transparent glass cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
Procedure:
-
Administer the TRPC5 inhibitor or vehicle (i.p.).
-
After the appropriate pretreatment time, gently place the mouse into the water-filled cylinder.
-
The total duration of the test is typically 6 minutes. The first 2 minutes are considered a habituation period and are not scored.
-
During the final 4 minutes, record the cumulative time the mouse spends immobile (i.e., making only the minimal movements necessary to keep its head above water).
-
Remove the mouse from the water, dry it, and return it to its home cage.
Tail Suspension Test (TST)
Principle: Similar to the FST, the TST is a measure of behavioral despair. Mice suspended by their tails will alternate between struggling and immobility. Antidepressants reduce the time spent immobile.
Apparatus:
-
A commercially available tail suspension apparatus or a custom-built setup that allows the mouse to be suspended by its tail from a horizontal bar.
Procedure:
-
Administer the TRPC5 inhibitor or vehicle (i.p.).
-
After the pretreatment period, secure the mouse's tail to the suspension bar with adhesive tape.
-
The test duration is typically 6 minutes.
-
Record the total time the mouse remains immobile during the 6-minute session. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Data Analysis and Interpretation
For all behavioral tests, data should be analyzed using appropriate statistical methods, such as a t-test or one-way ANOVA followed by post-hoc tests, to compare the effects of the TRPC5 inhibitor to the vehicle control group. A statistically significant increase in open arm exploration in the EPM, or a decrease in immobility time in the FST and TST, would be indicative of anxiolytic or antidepressant-like activity, respectively.
Conclusion
Selective TRPC5 inhibitors represent a novel class of compounds with demonstrated potential for the treatment of anxiety and depression. The protocols outlined in these application notes provide a framework for the in vivo evaluation of these compounds in established rodent models. Careful experimental design and data analysis are crucial for obtaining reliable and interpretable results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 5. TRPC4/5 inhibitors: Phase I results and proof of concept studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Trpc5-IN-2: Application Notes and Protocols for a Potent TRPC5 Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
Trpc5-IN-2, also identified as Compound IO in patent WO2019055966A2, is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 is a non-selective cation channel implicated in a variety of physiological and pathological processes, including calcium signaling, neuronal function, and kidney disease. As a research tool, this compound is valuable for investigating the physiological roles of TRPC5 and for the preclinical evaluation of TRPC5 as a therapeutic target. These application notes provide recommended working concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways.
Data Summary
Quantitative data for this compound's inhibitory activity is summarized below. This data is derived from in vitro assays detailed in the experimental protocols section.
| Parameter | Value | Assay Condition |
| IC50 | 1 nM - 100 nM | Ca2+ influx assay in HEK293 cells expressing human TRPC5 |
| Recommended Working Concentration (In Vitro) | 10 nM - 1 µM | Dependent on the cell type and specific experimental goals |
Signaling Pathways
TRPC5 channels are activated by a variety of stimuli, leading to an influx of Ca2+ and other cations, which in turn triggers downstream signaling cascades. A simplified representation of the TRPC5 signaling pathway and the inhibitory action of this compound is depicted below.
Caption: Simplified TRPC5 signaling pathway and inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro TRPC5 Inhibition Assay (Calcium Influx)
This protocol describes a cell-based fluorescence assay to determine the IC50 of this compound on human TRPC5 channels.
Materials:
-
HEK293 cells stably or transiently expressing human TRPC5 (hTRPC5)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
TRPC5 agonist (e.g., Englerin A or Gadolinium (Gd³⁺))
-
This compound
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated liquid handling
Workflow Diagram:
Caption: Workflow for the in vitro TRPC5 calcium influx inhibition assay.
Procedure:
-
Cell Plating: Seed hTRPC5-expressing HEK293 cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO₂ overnight.
-
Dye Loading: Prepare a loading solution of a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer). Remove the culture medium from the cells and add the loading solution. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove any extracellular dye. After the final wash, leave a final volume of assay buffer in each well.
-
Compound Incubation: Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations of this compound or vehicle (e.g., 0.1% DMSO) to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection:
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Using the instrument's liquid handler, add a pre-determined concentration of a TRPC5 agonist (e.g., EC80 concentration) to all wells.
-
Continue to record the fluorescence signal kinetically for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known potent TRPC5 inhibitor for 100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Electrophysiology (Patch-Clamp) Assay
This protocol provides a general framework for confirming the inhibitory effect of this compound on TRPC5 channel currents using whole-cell patch-clamp electrophysiology.
Materials:
-
hTRPC5-expressing HEK293 cells cultured on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette pulling
-
Internal (pipette) solution (e.g., Cs-based solution to block K⁺ currents)
-
External (bath) solution (e.g., HBSS or similar)
-
TRPC5 agonist
-
This compound
Procedure:
-
Cell Preparation: Place a coverslip with adherent hTRPC5-HEK293 cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Current Recording:
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) periodically to elicit currents.
-
Establish a stable baseline current recording in the external solution.
-
-
Agonist Application: Perfuse the cell with the external solution containing a TRPC5 agonist to activate the channel and record the resulting increase in current.
-
Inhibitor Application: Once a stable agonist-induced current is achieved, co-perfuse with the agonist and the desired concentration of this compound. Record the inhibition of the TRPC5 current.
-
Washout: Perfuse with the agonist-containing solution alone to observe any reversal of inhibition.
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV and -80 mV) before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
If a dose-response curve is generated, calculate the IC50 value.
-
Disclaimer
The information provided in this document is for research use only. The protocols and concentrations are intended as a starting point, and optimization may be required for specific experimental systems. It is the responsibility of the end-user to determine the suitability of this product for their particular application.
Application Notes and Protocols for Solubilizing and Using Trpc5-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and experimental use of Trpc5-IN-2, a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. The information is intended to guide researchers in designing and executing experiments to investigate the role of TRPC5 in various physiological and pathological processes.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2304552-99-4 | [1][2] |
| Molecular Formula | C₁₇H₁₄ClF₃N₆O | [1][2] |
| Molecular Weight | 410.78 g/mol | [1][2] |
| Description | A potent TRPC5 inhibitor. | [1][2] |
Solubilization Protocols
The solubility of this compound has not been extensively reported in peer-reviewed literature. However, based on its chemical structure and information for similar compounds, it is expected to be soluble in dimethyl sulfoxide (DMSO). For aqueous solutions, it is recommended to first prepare a concentrated stock solution in DMSO.
Table of Estimated Solubility
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 2.5 mg/mL (~7.61 mM) | Based on solubility data for the similar compound TRPC5-IN-1.[3] May require gentle warming or sonication to fully dissolve. |
| Ethanol | Insoluble or poorly soluble | Not recommended as a primary solvent. |
| Water | Insoluble | Not recommended for preparing stock solutions. |
| Aqueous Buffers (e.g., PBS) | Insoluble | Dilute from a DMSO stock solution. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent effects. |
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.11 mg of this compound (Molecular Weight = 410.78 g/mol ).
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (37°C) or brief sonication can be applied.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored properly, the stock solution should be stable for several months.[3]
Experimental Protocols
The following are example protocols for common in vitro assays to assess the inhibitory activity of this compound on TRPC5 channels. These protocols are based on established methods for studying TRPC5 and other TRP channels.[4][5][6]
In Vitro Calcium Influx Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC5 channel activation and inhibition.
Materials:
-
HEK293 cells stably or transiently expressing human TRPC5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM).[7]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
TRPC5 activator (e.g., 100 µM Gadolinium (Gd³⁺), 1 µM (-)-Englerin A, or a Gq-coupled receptor agonist like 100 µM Carbachol).[8][9]
-
This compound stock solution (10 mM in DMSO).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling.
Workflow Diagram:
Caption: Workflow for the in vitro calcium influx assay.
Protocol:
-
Cell Plating: Seed HEK293-TRPC5 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubation: Culture the cells for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Remove the culture medium and add the dye-loading solution to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Incubation: Add assay buffer containing various concentrations of this compound or vehicle (DMSO) to the respective wells. A typical final concentration range for a new inhibitor might be from 1 nM to 10 µM. Incubate for 15-30 minutes at room temperature.
-
Baseline Measurement: Place the plate in a fluorescence microplate reader and measure the baseline fluorescence for 1-2 minutes.
-
Channel Activation: Using the plate reader's automated injection system, add the TRPC5 activator to all wells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time for 5-10 minutes. The increase in fluorescence corresponds to calcium influx.
-
Data Analysis: Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at different wavelengths (for ratiometric dyes). Plot the response against the concentration of this compound to determine the IC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through TRPC5 channels in the cell membrane.
Materials:
-
HEK293 cells expressing TRPC5.
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 BAPTA, pH 7.2 with CsOH.
-
TRPC5 activator (e.g., 100 µM Gd³⁺ or 1 µM (-)-Englerin A).
-
This compound stock solution (10 mM in DMSO).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Workflow Diagram:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Protocol:
-
Cell Preparation: Plate HEK293-TRPC5 cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell interior.
-
Baseline Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline current. Apply voltage ramps (e.g., -100 mV to +100 mV) to determine the current-voltage (I-V) relationship.
-
Channel Activation: Perfuse the cell with the external solution containing the TRPC5 activator and record the resulting increase in current.
-
Inhibition: While continuously applying the activator, perfuse the cell with a solution containing this compound at the desired concentration. Record the inhibition of the TRPC5 current.
-
Data Analysis: Measure the peak current amplitude before and after the application of this compound. Calculate the percentage of inhibition and, if different concentrations are tested, determine the IC₅₀.
TRPC5 Signaling Pathways
This compound can be used to probe the involvement of TRPC5 in various signaling pathways. TRPC5 is a non-selective cation channel that is activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[10][11]
Gq/11-PLC Signaling Pathway
Activation of Gq/11-coupled GPCRs leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). While the exact mechanism is complex, this pathway leads to the activation of TRPC5.[8][10][11]
Caption: Gq/11-PLC signaling pathway leading to TRPC5 activation.
Gi/o Signaling Pathway
TRPC5 can also be activated downstream of Gi/o-coupled GPCRs, although the exact mechanism is less well-defined than the Gq/11 pathway.[10][11]
Caption: Gi/o signaling pathway leading to TRPC5 activation.
These application notes and protocols are intended as a starting point for experimental design. Researchers should optimize the conditions for their specific cell types and experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2304552-99-4|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Calcium Influx through TRPC5 Channels by Cross-Linking of GM1 Ganglioside Associated with α5β1 Integrin Initiates Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Trpc5-IN-2 Insolubility
This guide provides researchers, scientists, and drug development professionals with solutions to common insolubility issues encountered when working with the TRPC5 inhibitor, Trpc5-IN-2.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound is a hydrophobic molecule and is expected to have low solubility in aqueous solutions. For initial stock solutions, organic solvents are recommended. Based on the benzimidazole-like structure of this compound and general practices for similar small molecule inhibitors, the following solvents should be considered:
-
Dimethyl sulfoxide (DMSO): This is the most common solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays.
-
Ethanol: Can be used as an alternative to DMSO, particularly if DMSO is incompatible with the experimental system. Gentle warming may be required to fully dissolve the compound.
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be used for initial solubilization.
It is crucial to prepare a high-concentration stock solution in one of these organic solvents first, which can then be diluted into your aqueous experimental buffer.
Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A2: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are several strategies to mitigate precipitation:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your assay.
-
Increase the Percentage of Co-solvent: If your experimental system allows, increasing the final concentration of the organic solvent (e.g., up to 0.5-1% DMSO) can help maintain solubility. Always check the tolerance of your cells or assay components to the solvent.
-
Use a Surfactant: Non-ionic surfactants like Tween® 20 or Pluronic® F-127 can be added to the aqueous buffer at low concentrations (e.g., 0.01-0.1%) to help solubilize hydrophobic compounds.
-
Incorporate a Carrier Protein: Bovine Serum Albumin (BSA) can be included in the buffer to bind to the inhibitor and prevent precipitation.
-
Sonication: After dilution, briefly sonicating the solution can help to break up any initial precipitates and improve dispersion.
Q3: What is the recommended storage condition for this compound solutions?
A3: Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Aqueous working solutions should ideally be prepared fresh for each experiment.
Troubleshooting Guide: Insolubility Issues
This table provides a structured approach to resolving common solubility problems with this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the initial solvent. | Insufficient solvent volume or inappropriate solvent. | - Increase the volume of the organic solvent (DMSO, Ethanol, or DMF).- Gently warm the solution (e.g., in a 37°C water bath).- Briefly sonicate the mixture. |
| A film or precipitate forms on the surface of the stock solution upon storage. | Solvent evaporation or compound instability at storage temperature. | - Ensure vials are tightly sealed.- Store at -80°C for long-term stability.- Consider preparing fresh stock solutions more frequently. |
| The compound precipitates immediately upon dilution into aqueous buffer. | The compound has exceeded its solubility limit in the aqueous buffer. | - Decrease the final concentration of this compound.- Increase the final percentage of the organic co-solvent (if permissible).- Add a non-ionic surfactant (e.g., Tween® 20) to the buffer.- Add a carrier protein like BSA to the buffer. |
| The solution becomes cloudy over time during the experiment. | Slow precipitation or aggregation of the compound at the experimental temperature. | - Perform experiments at a lower final concentration.- Include a surfactant or BSA in the experimental buffer.- Ensure the final solvent concentration is consistent across all experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 410.78 g/mol . For 1 ml of a 10 mM stock, you will need 4.11 mg.
-
Add the appropriate volume of high-purity DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Once dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution.
-
Pre-warm your desired aqueous experimental buffer to the experimental temperature.
-
To prepare a 10 µM working solution, perform a serial dilution. First, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate stock.
-
Then, dilute the 100 µM intermediate stock 1:10 into your pre-warmed aqueous buffer. This will result in a final DMSO concentration of 1%. Ensure you vortex or pipette mix vigorously during the dilution to ensure rapid dispersion.
-
If precipitation is observed, consider adding a surfactant like Tween® 20 to your aqueous buffer at a final concentration of 0.01% before adding the inhibitor.
Visualizing Experimental Workflow and Signaling Pathways
To aid in experimental design and understanding the mechanism of action, the following diagrams illustrate a typical workflow for preparing this compound and the TRPC5 signaling pathway.
Caption: Workflow for preparing this compound solutions.
Technical Support Center: Optimizing Trpc5-IN-2 Dosage for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Trpc5-IN-2, a potent TRPC5 channel inhibitor, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a small molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. TRPC5 is a non-selective cation channel that allows the passage of ions like calcium (Ca²⁺) and sodium (Na⁺) into the cell upon activation.[1][2] The influx of these ions leads to depolarization of the cell membrane and an increase in intracellular calcium levels, which can trigger various downstream signaling pathways.[2][3] TRPC5 channels are implicated in a range of physiological and pathological processes, including neuronal excitotoxicity, anxiety, and kidney disease.[3][4][5] this compound is designed to block the pore of the TRPC5 channel, thereby preventing this ion influx and inhibiting the associated cellular responses.
Q2: What is the recommended starting concentration for this compound in cell culture?
Q3: How should I prepare and store a stock solution of this compound?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). For a similar compound, GFB-8438, solubility in DMSO is high (77 mg/mL or ~199 mM).[6] Store the stock solution at -20°C or -80°C to ensure stability. For GFB-8438, stock solutions are stable for up to 1 year at -20°C and 2 years at -80°C.[7] Before each experiment, thaw the stock solution and dilute it to the final working concentration in your cell culture medium. It is important to ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What cell lines are suitable for studying this compound effects?
The choice of cell line will depend on your research question. A common approach is to use a cell line with low endogenous TRPC5 expression, such as HEK293 cells, and transiently or stably transfect them to overexpress the TRPC5 channel.[10][11][12][13] This allows for a clear comparison between the effects of the inhibitor on cells with and without the target protein. For studying the effects on endogenous TRPC5, you can use cell lines known to express the channel, such as the U-87 glioblastoma cell line or primary cultured neurons.[4]
Data Presentation
Table 1: Physicochemical and Potency Data of a Similar TRPC5 Inhibitor (GFB-8438)
| Property | Value | Source |
| IC₅₀ (hTRPC5, Qpatch) | 0.18 µM | [6][8][10] |
| IC₅₀ (hTRPC5, whole-cell) | 0.28 - 0.29 µM | [6][7][8][9][10] |
| Solubility in DMSO | 77 mg/mL (~199 mM) | [6] |
| Storage of Stock Solution | -20°C for 1 year; -80°C for 2 years | [7] |
Table 2: Recommended Starting Concentrations for Cell Culture Experiments
| Experiment Type | Recommended Starting Concentration | Key Considerations |
| IC₅₀ Determination | 0.01 µM - 10 µM (logarithmic dilutions) | Perform a wide range to capture the full dose-response curve. |
| Functional Assays | 0.5 µM - 5 µM | Based on published data for similar compounds, this range should cover effective concentrations. |
| Cytotoxicity Assay | 0.1 µM - 50 µM | Test a broad range to identify concentrations that affect cell viability. |
Experimental Protocols
Protocol 1: Determination of IC₅₀ using a Calcium Flux Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound using a fluorescent calcium indicator in HEK293 cells overexpressing TRPC5.
-
Cell Preparation:
-
Seed HEK293 cells stably or transiently expressing TRPC5 in a black, clear-bottom 96-well plate.
-
Culture overnight to allow for cell adherence and expression of the channel.
-
-
Dye Loading:
-
Wash the cells with an assay buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 15 mM HEPES, pH 7.4).[14]
-
Incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 10 µM down to 10 nM. Include a vehicle control (DMSO).
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
TRPC5 Activation and Signal Detection:
-
Use a fluorescence plate reader (e.g., a FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add a known TRPC5 agonist, such as (-)-Englerin A or carbachol, to activate the channel and initiate calcium influx.
-
Continuously record the fluorescence signal for several minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Troubleshooting Guide
Issue 1: No inhibitory effect of this compound is observed.
-
Possible Cause 1: Inactive Compound: The compound may have degraded.
-
Solution: Use a fresh aliquot of the stock solution. Ensure proper storage conditions (-20°C or -80°C).
-
-
Possible Cause 2: Insufficient Concentration: The concentration of this compound may be too low.
-
Solution: Increase the concentration of the inhibitor. Perform a dose-response experiment to find the effective range.
-
-
Possible Cause 3: Poor TRPC5 Expression/Activation: The target channel may not be present or functional.
-
Solution: Confirm TRPC5 expression using Western blot or qPCR. Ensure the agonist used is potent and effectively activates the channel.
-
-
Possible Cause 4: Assay Interference: The compound may interfere with the detection method.
-
Solution: Run a control experiment to see if this compound has any intrinsic fluorescence or quenching properties at the wavelengths used.
-
Issue 2: High levels of cell death are observed.
-
Possible Cause 1: Cytotoxicity of the Compound: this compound may be toxic to the cells at the concentration used.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range.[15] Use the inhibitor at concentrations well below the toxic threshold.
-
-
Possible Cause 2: High DMSO Concentration: The final concentration of the solvent may be too high.
-
Solution: Ensure the final DMSO concentration in the cell culture medium is below 0.5%, and ideally below 0.1%.
-
-
Possible Cause 3: Off-Target Effects: The inhibitor may be affecting other essential cellular processes.
-
Solution: Test the inhibitor on a parental cell line that does not express TRPC5 to assess off-target toxicity. If possible, use a structurally related but inactive compound as a negative control.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variable Cell Conditions: Differences in cell passage number, confluency, or health can affect results.
-
Solution: Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they are in a healthy, logarithmic growth phase.
-
-
Possible Cause 2: Inconsistent Compound Dilution: Errors in preparing the serial dilutions of this compound.
-
Solution: Prepare fresh dilutions for each experiment. Use calibrated pipettes and be meticulous during the dilution process.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile water or PBS to minimize evaporation from the inner wells.
-
Visualizations
Caption: Simplified TRPC5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC₅₀ of this compound.
Caption: Troubleshooting logic for "No Inhibitory Effect" scenario.
References
- 1. TRPC5 - Wikipedia [en.wikipedia.org]
- 2. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 4. Contribution of TRPC Channels in Neuronal Excitotoxicity Associated With Neurodegenerative Disease and Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the TRPC5 ion channel protects the kidney filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. GFB-8438 - Focus Biomolecules [mayflowerbio.com]
- 10. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPC1 protein forms only one type of native store-operated channels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Off-Target Effects of TRPC5 Inhibitors
This technical support guide provides researchers, scientists, and drug development professionals with information regarding potential off-target effects of TRPC5 inhibitors. As information on a specific compound designated "Trpc5-IN-2" is not publicly available, this document offers a general framework for considering and investigating off-target activities, using data from known TRPC5 inhibitors as examples.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects to consider for a TRPC5 inhibitor?
A1: The off-target profile of any small molecule inhibitor is highly specific to its chemical structure. For TRPC5 inhibitors, a primary consideration is their selectivity against other members of the TRP channel family, particularly TRPC4, with which TRPC5 shares significant homology and can form heteromers.[1][2] For example, the inhibitor GFB-8438 was found to be equipotent against TRPC4 and TRPC5 but showed excellent selectivity against TRPC6 and other TRP family members.[3][4] Beyond the TRP channel family, broader screening against a panel of kinases, G-protein coupled receptors (GPCRs), and other ion channels is crucial to identify potential off-target interactions that could lead to unexpected biological effects or toxicity. Some compounds, like GFB-8438, have been developed to have high selectivity with no significant off-target activity observed when screened against large panels of kinases and receptors.[3][4]
Q2: How are the off-target effects of a new TRPC5 inhibitor typically evaluated?
A2: The standard approach for evaluating off-target effects involves screening the compound against large, commercially available panels of proteins. These panels typically include a broad range of human kinases, GPCRs, ion channels, and transporters.[4][5] For instance, the selectivity of the TRPC5 inhibitor GFB-8438 was assessed against a panel of 59 kinases and 87 receptors.[3] These screens are usually performed at a fixed concentration of the inhibitor (e.g., 1 or 10 µM) to identify any significant interactions. Hits from these primary screens are then typically followed up with dose-response studies to determine the potency (e.g., IC50 or Ki) of the interaction. This systematic approach allows for a comprehensive assessment of the inhibitor's selectivity profile.[6]
Troubleshooting Guide
Problem: My experiments with a TRPC5 inhibitor are yielding a cellular phenotype that is inconsistent with known TRPC5 function. How can I determine if this is due to an off-target effect?
Solution:
-
Conduct a Broad Off-Target Screen: The most direct way to investigate unexpected phenotypes is to perform a comprehensive off-target screening campaign. This should include, at a minimum, a broad kinase panel and a safety pharmacology panel that covers common off-target liabilities like GPCRs and other ion channels.[3][4]
-
Utilize Structurally Unrelated TRPC5 Inhibitors: Compare the phenotype induced by your inhibitor with that of other well-characterized, structurally distinct TRPC5 inhibitors (e.g., HC-070, ML204).[7][8] If the phenotype is consistent across different chemical scaffolds, it is more likely to be an on-target effect of TRPC5 inhibition.
-
Perform Target Knockout/Knockdown Experiments: Use genetic approaches such as siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate TRPC5 expression in your cellular model. If the phenotype observed with your inhibitor is recapitulated by the genetic knockdown or knockout of TRPC5, it strongly suggests an on-target effect. Conversely, if the phenotype persists in TRPC5-deficient cells, it is likely due to an off-target interaction.
-
Dose-Response Correlation: Establish a dose-response relationship for both the inhibition of TRPC5 activity and the observed phenotype. If the concentrations required to elicit the phenotype are significantly different from those required to inhibit TRPC5, an off-target effect should be suspected.
Data on TRPC5 Inhibitor Selectivity
The following table summarizes the selectivity profile of the example TRPC5 inhibitor GFB-8438, as reported in the literature. This serves as an example of the data you should aim to generate for your own compound.
| Target Class | Number of Targets Screened | Off-Target Activity | Reference |
| Kinases | 59 | No significant activity | [3] |
| Receptors | 87 | No significant activity | [3] |
| TRP Channels | Panel including TRPC3/7, TRPA1, TRPV1/2/3/4/5, TRPM2/3/4/8 | Excellent selectivity against other TRP family members | [4] |
| Other Ion Channels | NaV1.5, hERG | Limited activity against the hERG channel | [4] |
Experimental Protocols
Protocol 1: Kinase Inhibitor Profiling using a Luminescent ADP Detection Assay
This protocol outlines a general procedure for screening a compound against a panel of kinases to identify off-target interactions.
1. Reagent Preparation:
- Prepare a 5X stock solution of each kinase in a suitable storage buffer (e.g., 50mM Tris-HCl pH 7.5, 150mM NaCl, 0.25mM DTT, 25% glycerol).
- Prepare a 5X stock solution of the corresponding kinase substrate in the reaction buffer.
- Prepare a stock solution of the test compound (e.g., this compound) in DMSO and perform serial dilutions to create a range of concentrations for IC50 determination.
- Prepare the ATP solution at the desired concentration in the reaction buffer.
2. Kinase Reaction:
- Add 1 µL of the test compound dilution to the wells of a 384-well plate.
- Add 2 µL of the 5X kinase solution to each well.
- Add 2 µL of the 5X substrate solution to each well.
- Initiate the kinase reaction by adding 5 µL of the ATP solution. The final reaction volume is 10 µL.
- Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
3. ADP Detection:
- Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.
- Incubate the plate at room temperature for 30 minutes.
4. Data Acquisition and Analysis:
- Measure the luminescence signal using a plate reader.
- The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- Calculate the percent inhibition for each compound concentration relative to a DMSO control.
- Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: GPCR Off-Target Screening using a Calcium Mobilization Assay
This protocol provides a high-level overview of screening for off-target activity at GPCRs that signal through calcium.
1. Cell Culture:
- Use cell lines stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).
- Plate the cells in a 384-well, black-walled, clear-bottom plate and grow to confluence.
2. Dye Loading:
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
3. Compound Incubation:
- Add the test compound at the desired screening concentration to the wells and incubate for a specified period to test for antagonist activity. For agonist activity, the compound is added during the reading step.
4. Signal Detection:
- Place the plate in a fluorescence plate reader (e.g., FLIPR).
- Add a known agonist for the receptor to the wells and measure the change in fluorescence intensity over time. A decrease in the agonist-induced signal in the presence of the test compound indicates antagonist activity.
- To test for agonist activity, add the test compound and measure any increase in fluorescence in the absence of a known agonist.
5. Data Analysis:
- Analyze the fluorescence data to determine the effect of the compound on receptor activity.
- Calculate the percent inhibition or activation compared to controls.
Visualizations
TRPC5 Signaling Pathway
Caption: Simplified TRPC5 signaling pathway.
Experimental Workflow for Off-Target Investigation
Caption: Workflow for investigating potential off-target effects.
References
- 1. TRPC5 Channel Is the Mediator of Neurotrophin-3 in Regulating Dendritic Growth via CaMKIIα in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Trpc5-IN-2
Welcome to the technical support center for Trpc5-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this TRPC5 channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as an inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 is a non-selective cation channel that allows the influx of ions like calcium (Ca²⁺) and sodium (Na⁺) into the cell, leading to membrane depolarization and increases in intracellular Ca²⁺ levels.[1][2][3] By inhibiting TRPC5, this compound is expected to block these downstream effects.
Q2: I am not observing any effect of this compound in my cell system. What could be the reason?
A2: Several factors could contribute to a lack of effect:
-
Low TRPC5 Expression: The target cell line or tissue may not express TRPC5 at a sufficient level. It is crucial to confirm TRPC5 expression using techniques like Western blotting, qPCR, or immunofluorescence.
-
Sub-optimal Compound Concentration: The concentration of this compound used may be too low to achieve effective inhibition. A dose-response experiment is recommended to determine the optimal concentration.
-
Experimental Conditions: The activation state of the TRPC5 channel is critical. TRPC5 can be activated through various mechanisms, including G-protein coupled receptors (GPCRs) linked to the Gq/11 pathway, store-operated calcium entry, and by agents like reduced thioredoxin.[2][3][4] Ensure your experimental protocol includes an appropriate TRPC5 agonist.
-
Compound Stability: Verify the stability and proper storage of your this compound stock solution.
Q3: I am observing effects that seem unrelated to TRPC5 inhibition. Could this compound have off-target effects?
A3: While this compound is designed for selectivity, like many pharmacological agents, off-target effects are possible. Some known off-target concerns with TRPC channel inhibitors include:
-
Interaction with other TRP channels: The TRPC family has several members with structural similarities (e.g., TRPC4).[2][3] Cross-reactivity with other TRP channels could lead to unexpected physiological responses.
-
General Calcium Channel Blockade: Some compounds may exhibit non-specific blockade of other calcium channels, which could impact a wide range of cellular processes.[5]
-
It is recommended to test this compound in a TRPC5-knockout or knockdown cell line to confirm that the observed effects are indeed TRPC5-dependent.
Q4: I see a paradoxical increase in intracellular calcium after applying this compound. How is this possible?
A4: A paradoxical increase in calcium is an unexpected but not impossible outcome. Potential explanations include:
-
Complex Cellular Feedback Loops: Inhibition of TRPC5 might trigger compensatory mechanisms in the cell, leading to the activation of other calcium channels.
-
Off-target Agonism: At certain concentrations or in specific cellular contexts, a compound designed as an antagonist could paradoxically act as an agonist on another receptor or channel.
-
Experimental Artifact: Ensure that the observed signal is not an artifact of the measurement technique (e.g., interference with fluorescent calcium indicators).
Troubleshooting Guides
Problem: No Inhibition of TRPC5 Activity
This guide will walk you through a systematic approach to troubleshoot experiments where this compound fails to inhibit TRPC5-mediated responses.
Troubleshooting Workflow
References
- 1. TRPC5 - Wikipedia [en.wikipedia.org]
- 2. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 3. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Trpc5-IN-2 degradation in solution
Welcome to the technical support center for Trpc5-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a focus on preventing its degradation in solution. As specific stability data for this compound is not extensively published, this guide is based on general best practices for small molecule inhibitors and related compounds.
Troubleshooting Guide: Preventing this compound Degradation
This guide provides a structured approach to troubleshoot and prevent the degradation of this compound in your experiments.
Question: My this compound solution appears to be losing activity over time. What are the potential causes and how can I prevent this?
Answer: Loss of activity is often due to chemical degradation. The stability of small molecules in solution can be influenced by several factors. Here’s a step-by-step guide to identify and mitigate potential degradation.
Step 1: Review Your Solvent Choice and Preparation
The choice of solvent is critical for the stability of your compound.
-
Is the solvent appropriate? While Dimethyl Sulfoxide (DMSO) is a common solvent for many small molecules, it is hygroscopic (absorbs moisture from the air).[1] The presence of water can accelerate the degradation of susceptible compounds.
-
Recommendation: Use high-purity, anhydrous DMSO. Purchase in small volumes and do not store for extended periods after opening.
-
-
Are you using aqueous buffers for dilution? Many organic compounds are less stable in aqueous solutions.
-
Recommendation: Prepare high-concentration stock solutions in a suitable organic solvent like DMSO. For experiments, make fresh dilutions of the stock solution into your aqueous buffer immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
-
Step 2: Evaluate Storage Conditions
Proper storage is paramount for maintaining the integrity of your this compound solutions.
-
What is the storage temperature? For a similar compound, TRPC5-IN-1, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
-
Recommendation: Store your this compound stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
-
-
Is the solution protected from light? Some compounds are light-sensitive and can degrade upon exposure to light.
-
Recommendation: Store solutions in amber vials or wrap vials in aluminum foil to protect them from light.
-
Step 3: Assess Experimental Conditions
The conditions of your experiment can also contribute to compound degradation.
-
What is the pH of your experimental buffer? The stability of small molecules can be pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions.
-
Recommendation: If you suspect pH-related degradation, consider performing a stability study by incubating this compound in buffers of varying pH and analyzing its integrity over time using methods like HPLC-MS.
-
-
Are there reactive components in your media? Components in cell culture media or buffers could potentially react with your compound.
-
Recommendation: Review the composition of your experimental media for any potentially reactive species. If possible, test the stability of this compound in a simpler buffer system first.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table provides general guidelines based on best practices for small molecule inhibitors.
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | Minimizes water content, which can cause hydrolysis. |
| Stock Solution Storage | -80°C (long-term), -20°C (short-term) | Low temperatures slow down chemical degradation.[1][3] |
| Working Solution Solvent | Dilution of DMSO stock into aqueous buffer | Prepares the compound for biological assays. |
| Working Solution Prep | Prepare fresh for each experiment | Aqueous solutions are generally less stable. |
| pH Range | Neutral (6-8) is generally a safe starting point | Avoids acid or base-catalyzed degradation. |
| Light Exposure | Minimize; store in dark containers | Prevents photodegradation. |
| Freeze-Thaw Cycles | Avoid by aliquoting stock solutions | Repeated freezing and thawing can degrade the compound and introduce moisture.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of moisture onto the compound.
-
Solvent Addition: Add a precise volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming (up to 37°C) or sonication can be used to aid dissolution.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution
-
Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Dilution: Serially dilute the stock solution in your final experimental buffer (e.g., cell culture medium) to the desired working concentration. Perform dilutions immediately before use.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay. Do not store the diluted aqueous solution.
Frequently Asked Questions (FAQs)
Q1: Can I dissolve this compound directly in an aqueous buffer?
A1: It is generally not recommended. Many organic small molecules have limited solubility and stability in aqueous solutions. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer for your experiment.
Q2: How many times can I freeze-thaw my stock solution?
A2: It is strongly recommended to avoid repeated freeze-thaw cycles.[3] Each cycle can introduce moisture and potentially lead to degradation or precipitation of the compound. Aliquoting your stock solution into single-use volumes is the best practice.
Q3: My compound has precipitated out of solution. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded in the final buffer or due to temperature changes. You can try to redissolve the compound by gentle warming and vortexing. However, it is best to prepare a fresh dilution and ensure that the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low and compatible with your assay.
Q4: How can I check if my this compound has degraded?
A4: The most reliable way to assess the integrity of your compound is by analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This will allow you to see if the parent compound is still present and if any degradation products have appeared.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting workflow to prevent this compound degradation.
References
Trpc5-IN-2 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Trpc5-IN-2, a potent TRPC5 inhibitor. Below you will find troubleshooting guides and frequently asked questions regarding the stability, storage, and handling of this compound.
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and ensure reproducible experimental results. The compound is stable under the recommended storage conditions[1].
Recommended Storage Conditions
| Form | Storage Temperature | Special Instructions |
| Solid (Powder) | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[1] |
| In Solvent | -80°C | Keep container tightly sealed.[1] |
Chemical Stability
| Condition | Stability | Incompatible Materials | Hazardous Decomposition Products |
| Recommended Storage | Stable[1] | Strong acids/alkalis, strong oxidizing/reducing agents[1] | May decompose and emit toxic fumes under fire conditions[1] |
Physicochemical Properties
| Property | Value |
| Appearance | Solid[1] |
| Molecular Formula | C17H14ClF3N6O[1] |
| Molecular Weight | 410.78[1] |
| CAS Number | 2304552-99-4[1] |
| Water Solubility | No data available[1] |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that may arise during the handling and use of this compound.
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound as a solid powder should be stored at -20°C. If you have prepared a stock solution in a solvent, it is recommended to store it at -80°C to ensure long-term stability[1].
Q2: My experimental results are inconsistent. Could the inhibitor be degraded?
A2: Inconsistent results can stem from several factors. First, verify that you have been storing the compound according to the recommended conditions (-20°C for powder, -80°C for solutions)[1]. Improper storage can lead to degradation. Additionally, consider the following:
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution. Aliquot the stock solution into smaller, single-use volumes to maintain its integrity.
-
Solvent Stability: Ensure the solvent used for your stock solution is appropriate and does not contribute to the degradation of the compound.
-
Experimental Conditions: Review your experimental protocol for any variations that could affect the inhibitor's activity.
Q3: I observed precipitation when diluting my this compound stock solution into an aqueous buffer. What should I do?
A3: While specific water solubility data for this compound is not available, many organic compounds have limited solubility in aqueous solutions[1]. If you observe precipitation, consider the following troubleshooting steps:
-
Lower the Final Concentration: The concentration of the inhibitor in your final aqueous solution may be too high. Try using a lower concentration.
-
Use a Surfactant or Co-solvent: The inclusion of a small percentage of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or a co-solvent (e.g., DMSO, ethanol) in your final buffer can help to maintain the solubility of the compound. Be sure to include appropriate vehicle controls in your experiments.
-
Sonication: Gentle sonication of the solution may help to redissolve small amounts of precipitate.
Q4: What are the recommended safety precautions when handling this compound?
A4: this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It is essential to follow standard laboratory safety procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat[1].
-
Ventilation: Use the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols[1].
-
Handling: Avoid contact with skin and eyes. Wash your hands thoroughly after handling[1].
-
Disposal: Dispose of the compound and its container according to approved waste disposal guidelines to prevent environmental contamination[1].
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the available documentation, a general workflow for using a chemical inhibitor in a cell-based assay is provided below.
General Protocol for Preparing and Using this compound in a Cell-Based Assay
-
Prepare a Stock Solution:
-
Based on the desired stock concentration and the molecular weight of this compound (410.78 g/mol ), calculate the required mass of the compound.
-
Dissolve the weighed this compound powder in an appropriate solvent (e.g., DMSO) to the desired stock concentration (e.g., 10 mM).
-
Ensure the compound is completely dissolved. Gentle vortexing or sonication may be used if necessary.
-
-
Aliquot and Store:
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C[1].
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the desired final working concentration in your cell culture medium or experimental buffer. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is low enough to not affect the cells and to include a vehicle control in your experiment.
-
-
Treat Cells:
-
Add the working solution of this compound to your cells and incubate for the desired period as determined by your experimental design.
-
-
Assay Performance:
-
Following the incubation period, proceed with your planned cellular or functional assay to assess the effect of the inhibitor.
-
Visualizations
Logical Workflow for this compound Handling and Use
Workflow for this compound handling.
Simplified TRPC5 Signaling Pathway
Simplified TRPC5 activation pathway.
References
Technical Support Center: Addressing Variability in TRPC5 Inhibitor Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TRPC5 inhibitors in their experiments. While the following information is broadly applicable to the study of TRPC5 channels, specific examples and data will focus on well-characterized, exemplary inhibitors due to the limited public information on "Trpc5-IN-2". The principles and methodologies outlined here should serve as a valuable resource for addressing variability in experimental outcomes with any novel TRPC5-targeting compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for small-molecule TRPC5 inhibitors?
A1: Small-molecule TRPC5 inhibitors typically function by directly binding to the TRPC5 channel protein, stabilizing it in a non-conductive, closed state. This prevents the influx of cations, primarily Ca2+ and Na+, that is mediated by the channel. The binding sites can vary between different inhibitor classes. For instance, some inhibitors bind within the voltage sensor-like domain of each subunit, while others may wedge themselves between adjacent subunits near the extracellular side.[1][2] This blockade of ion flow modulates intracellular calcium levels, thereby affecting downstream cellular processes such as cell migration, proliferation, and apoptosis.[3]
Q2: What are some common sources of variability in experiments using TRPC5 inhibitors?
A2: Variability in experimental outcomes can arise from several factors, including:
-
Cell line and expression levels: The expression level of TRPC5 channels can vary significantly between cell lines and even between individual cells in the same culture. Endogenous expression may be low, necessitating the use of overexpression systems, which can introduce their own variability.
-
Compound stability and solubility: The chemical properties of the inhibitor, such as its stability in solution and solubility in aqueous buffers, can affect its effective concentration.
-
Off-target effects: Depending on the selectivity profile, the inhibitor may interact with other ion channels or cellular targets, leading to confounding results.
-
Experimental conditions: Factors such as temperature, pH, and the presence of specific ions in the experimental buffer can influence TRPC5 channel activity and the potency of the inhibitor.[4]
-
TRPC channel heteromerization: TRPC5 can form heteromeric channels with TRPC1 and TRPC4.[1][5] The subunit composition of these channels can alter their pharmacological properties and sensitivity to inhibitors.
Q3: How can I confirm that the observed effect is specifically due to TRPC5 inhibition?
A3: To confirm the specificity of your inhibitor, consider the following control experiments:
-
Use of a negative control cell line: Compare the inhibitor's effect in your TRPC5-expressing cells with a parental cell line that does not express TRPC5.
-
Knockdown or knockout validation: Use siRNA-mediated knockdown or a CRISPR-Cas9 knockout of the TRPC5 gene in your experimental system. The inhibitor should have a significantly reduced or no effect in these cells.
-
Use of a structurally unrelated TRPC5 inhibitor: Confirm your findings with a different, well-characterized TRPC5 inhibitor that has a distinct chemical structure.
-
Rescue experiments: In a TRPC5 knockout or knockdown background, re-introducing wild-type TRPC5 should restore the sensitivity to the inhibitor.
Troubleshooting Guide
Problem 1: Inconsistent IC50 values for the TRPC5 inhibitor in our cellular assay.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent TRPC5 expression levels. | Use a stable cell line with inducible expression of TRPC5 to ensure consistent channel expression. Verify expression levels using Western blot or qPCR. |
| Variability in cell health and passage number. | Maintain a consistent cell culture protocol, using cells within a defined passage number range. Regularly check for mycoplasma contamination. |
| Compound degradation or precipitation. | Prepare fresh stock solutions of the inhibitor for each experiment. Visually inspect solutions for any signs of precipitation. Determine the solubility of the compound in your assay buffer. |
| Assay conditions not optimized. | Optimize assay parameters such as cell seeding density, incubation times, and agonist concentration (if used to activate TRPC5). Ensure consistent temperature and pH across experiments. |
Problem 2: High background signal or apparent off-target effects.
| Potential Cause | Troubleshooting Suggestion |
| The inhibitor has known off-target activities. | Review the literature for the inhibitor's selectivity profile. Test the compound on cell lines expressing related TRP channels (e.g., TRPC4, TRPC6) to assess its specificity. |
| The inhibitor is cytotoxic at the concentrations used. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of your compound. |
| Endogenous channel activity in the host cell line. | Characterize the endogenous channel activity in your parental cell line. Consider using a different host cell line with a lower background. |
Problem 3: No observable effect of the TRPC5 inhibitor.
| Potential Cause | Troubleshooting Suggestion |
| Low or absent TRPC5 channel activity. | Confirm functional expression of TRPC5 channels using a known activator (e.g., (-)-Englerin A or Riluzole) in a functional assay (calcium imaging or electrophysiology). |
| Incorrect compound concentration or inactive compound. | Verify the identity and purity of your inhibitor using analytical methods (e.g., LC-MS, NMR). Perform a dose-response curve to ensure you are using an appropriate concentration range. |
| Suboptimal activation of TRPC5 channels. | TRPC5 activation can be complex and context-dependent.[6][7] Ensure your method of activation (e.g., GPCR agonist, store depletion) is effective in your cell system. |
| Formation of inhibitor-insensitive heteromers. | If co-expressing with other TRPC subunits, consider the possibility of forming heteromeric channels with altered pharmacology. Test the inhibitor on cells expressing only homomeric TRPC5. |
Quantitative Data Summary
The following tables summarize the potency of various well-characterized TRPC5 modulators from published studies. These values can serve as a benchmark when evaluating novel inhibitors.
Table 1: Potency of TRPC5 Inhibitors
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| Clemizole | FLIPR Calcium Assay | AD293 | Not specified | [1] |
| HC-070 | FLIPR Calcium Assay | AD293 | Not specified | [1] |
| GFB-8438 | FLIPR Calcium Assay | Not specified | 0.04 µM | |
| ML204 | Calcium Imaging | HEK293 | Not specified | |
| AC1903 | Calcium Imaging | HT-22 | Not specified | [8] |
| 2-APB | Whole-cell Patch Clamp | HEK293 | ~20 µM (at -100mV) | [9] |
Table 2: Potency of TRPC5 Activators
| Compound | Assay Type | Cell Line | EC50 (µM) | Reference |
| (-)-Englerin A | Calcium Imaging/Electrophysiology | Not specified | 0.007 µM | [10] |
| Riluzole | Fluorometric Calcium Imaging | T-RExTRPC5 | 9.2 µM | [11] |
| Pb2+ | Whole-cell Patch Clamp | HEK293 | > 1 µM | [12] |
| Gd3+ | Calcium Imaging | HEK293 | ~10-100 µM | [8] |
Experimental Protocols
1. Calcium Imaging Assay for TRPC5 Inhibition
This protocol is adapted from methods used to characterize TRPC5 modulators in HEK293 cells.[11]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
For transient transfection, use a suitable transfection reagent to introduce a plasmid encoding human TRPC5. For stable cell lines, use an inducible expression system (e.g., Tet-On) to control TRPC5 expression.
-
Seed cells onto 96-well black-walled, clear-bottom plates 24-48 hours before the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., HBSS).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with the physiological salt solution to remove excess dye.
-
-
Compound Application and Measurement:
-
Prepare serial dilutions of the test inhibitor (e.g., "this compound") and control compounds in the physiological salt solution.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the test compounds to the wells and incubate for a specified period.
-
Add a known TRPC5 agonist (e.g., 10 µM Riluzole or 10 nM (-)-Englerin A) to activate the channels.
-
Record the fluorescence signal over time. The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the response of the agonist alone.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Whole-Cell Patch-Clamp Electrophysiology for TRPC5
This protocol is based on standard methods for recording TRPC5 currents.[9][12]
-
Cell Preparation:
-
Plate TRPC5-expressing HEK293 cells on glass coverslips.
-
Identify transfected cells, if applicable, by co-transfection with a fluorescent protein marker.
-
-
Recording Solutions:
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 BAPTA (pH 7.2 with CsOH). Cesium is used to block potassium channels. BAPTA is a calcium chelator to control intracellular calcium.
-
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Form a high-resistance (>1 GΩ) seal between the pipette and the cell membrane (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
Perfuse the cell with the external solution containing the TRPC5 activator to establish a baseline current.
-
Apply the TRPC5 inhibitor at various concentrations and record the resulting inhibition of the activator-induced current.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., -80 mV and +80 mV) before and after inhibitor application.
-
Calculate the percentage of current inhibition.
-
Construct a dose-response curve to determine the IC50 of the inhibitor.
-
Visualizations
Signaling Pathway of TRPC5 Activation
Caption: TRPC5 channel activation pathway via G-protein coupled receptors (GPCRs).
Experimental Workflow for Evaluating a TRPC5 Inhibitor
Caption: A typical experimental workflow for the characterization of a novel TRPC5 inhibitor.
Logical Flow for Troubleshooting Inconsistent Results
Caption: A logical flowchart for troubleshooting sources of experimental variability.
References
- 1. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. TRPC5 - Wikipedia [en.wikipedia.org]
- 6. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canonical transient receptor potential 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PIP2 regulation of TRPC5 channel activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Riluzole activates TRPC5 channels independently of PLC activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stimulation of TRPC5 cationic channels by low micromolar concentrations of lead ions (Pb2+) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Trpc5-IN-2 in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of Trpc5-IN-2 during long-term experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 is a non-selective cation channel that allows the influx of ions, including calcium (Ca²⁺), into cells. This influx plays a role in various physiological processes.[1][2] By blocking this channel, this compound can modulate these processes. However, sustained disruption of ion homeostasis can lead to cellular stress and cytotoxicity.
Q2: What are the potential causes of this compound cytotoxicity in my experiments?
Several factors can contribute to the cytotoxicity of this compound in long-term studies:
-
On-target Cytotoxicity: Prolonged inhibition of TRPC5 can disrupt essential calcium signaling pathways, leading to cellular dysfunction and apoptosis, particularly in cells where TRPC5 is highly expressed or plays a critical role.[3]
-
Off-target Effects: this compound may interact with other cellular targets besides TRPC5, leading to unintended and toxic side effects. The off-target profile of this compound is not extensively documented in publicly available literature, so caution is advised.
-
High Concentrations: Using concentrations of this compound that are significantly higher than the effective inhibitory concentration (IC50) for TRPC5 is a common cause of cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically dimethyl sulfoxide (DMSO), can be toxic to cells, especially at higher concentrations and with prolonged exposure.
-
Metabolite Toxicity: The metabolic breakdown of this compound within the cells could produce toxic byproducts.
-
Cell Type Sensitivity: Different cell types exhibit varying sensitivities to small molecule inhibitors. Neurons, for example, can be particularly vulnerable to disruptions in calcium homeostasis.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term studies?
It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental duration. This involves two key assays:
-
Potency Assay (IC50 Determination): Determine the lowest concentration of this compound that effectively inhibits TRPC5 activity in your cellular model. This can be measured using techniques like calcium imaging or patch-clamp electrophysiology.
-
Cytotoxicity Assay (CC50 Determination): Determine the concentration of this compound that causes a 50% reduction in cell viability over your intended experimental duration.
The optimal concentration for your long-term studies will be a concentration that provides sufficient TRPC5 inhibition with minimal cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in long-term cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| High cell death observed after prolonged treatment with this compound. | The concentration of this compound is too high, leading to on-target or off-target toxicity. | Perform a dose-response curve to determine the lowest effective concentration with minimal impact on cell viability. Titrate down the concentration of this compound used in your experiments. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell type (typically <0.1% for DMSO). Prepare a higher stock concentration of this compound to minimize the volume of solvent added to the culture. | |
| The cell type is particularly sensitive to TRPC5 inhibition. | Consider using a different cell line that is less dependent on TRPC5 signaling for survival. If using primary neurons, ensure the culture conditions are optimal to enhance their resilience. | |
| Inconsistent results or high variability between experiments. | The this compound stock solution is not stable or has precipitated. | Prepare fresh stock solutions of this compound regularly. Before use, visually inspect the stock solution for any precipitation. If precipitation is observed, gentle warming and sonication may help to redissolve the compound.[4] Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] |
| The health and density of the cells at the start of the experiment are not consistent. | Standardize your cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the treatment. | |
| Loss of inhibitor activity over time in long-term cultures. | This compound may be metabolized by the cells or degrade in the culture medium. | Replenish the culture medium with fresh this compound at regular intervals. The frequency of media changes will depend on the metabolic activity of your cells and the stability of the compound. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a general method for assessing the cytotoxicity of this compound using a commercially available MTT or resazurin-based assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT or Resazurin cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control to the wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours, or longer with media changes).
-
Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the CC50 value.
Quantitative Data Summary:
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Untreated Control) | 100 ± 5.2 |
| 0 (Vehicle Control) | 98 ± 4.8 |
| 0.1 | 95 ± 6.1 |
| 1 | 92 ± 5.5 |
| 10 | 75 ± 8.3 |
| 50 | 45 ± 7.9 |
| 100 | 20 ± 4.1 |
Note: The data in this table is for illustrative purposes only. Researchers must generate their own data for their specific experimental conditions.
Visualizations
Signaling Pathway
Caption: Simplified TRPC5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPC5 - Wikipedia [en.wikipedia.org]
- 3. Canonical Transient Receptor Channel 5 (TRPC5) and TRPC1/4 Contribute to Seizure and Excitotoxicity by Distinct Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to TRPC5 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to TRPC5 inhibitors, such as Trpc5-IN-2, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for TRPC5 inhibitors?
A1: TRPC5 is a non-selective cation channel that allows the influx of ions like calcium (Ca²⁺) into the cell upon activation.[1] This influx triggers various downstream signaling pathways. TRPC5 inhibitors block this channel, preventing ion influx and thereby inhibiting these downstream effects. Different inhibitors can have distinct binding sites and mechanisms; for instance, clemizole binds within the voltage sensor-like domain, while HC-070 binds near the channel pore, both stabilizing the channel in a closed state.[2][3]
Q2: My cells have developed resistance to this compound. What are the potential mechanisms?
A2: A primary mechanism of resistance to drugs, and potentially to TRPC5 inhibitors, is the upregulation of efflux pumps like P-glycoprotein (P-gp). TRPC5 activation can lead to an increase in intracellular Ca²⁺, which in turn can upregulate P-gp expression.[4] This would increase the efflux of the inhibitor from the cell, reducing its effective intracellular concentration. Other potential but less characterized mechanisms could include mutations in the TRPC5 gene affecting the inhibitor's binding site or the activation of compensatory signaling pathways.
Q3: How can I determine if P-glycoprotein (P-gp) upregulation is the cause of resistance in my cell line?
A3: You can assess P-gp activity using a functional assay. A common method is to measure the efflux of a fluorescent P-gp substrate, such as rhodamine 123 or calcein AM.[5] In resistant cells with high P-gp activity, the fluorescent substrate will be actively pumped out, resulting in low intracellular fluorescence. This can be reversed by co-incubation with a known P-gp inhibitor.
Q4: Are there known off-target effects of TRPC5 inhibitors that could contribute to unexpected results?
A4: The selectivity of TRPC5 inhibitors varies. Some inhibitors may also affect other TRP channels. For example, HC-070 is a potent inhibitor of both TRPC4 and TRPC5.[6] It is crucial to consult the selectivity profile of the specific inhibitor you are using. Off-target effects could potentially activate alternative signaling pathways that compensate for the inhibition of TRPC5.
Troubleshooting Guide
Problem: Decreased sensitivity or complete resistance to this compound in our cell line.
Potential Cause 1: Increased Efflux of the Inhibitor due to P-glycoprotein (P-gp) Upregulation
-
How to Diagnose:
-
P-gp Functional Assay: Perform a rhodamine 123 or calcein AM efflux assay. Compare the fluorescence intensity in your resistant cell line to the parental (sensitive) cell line. Lower fluorescence in the resistant line suggests higher P-gp activity.[5]
-
Western Blot: Analyze the protein expression levels of P-gp (also known as ABCB1 or MDR1) in both sensitive and resistant cell lines.
-
Re-sensitization with P-gp Inhibitors: Treat your resistant cells with this compound in combination with a known P-gp inhibitor (e.g., verapamil, tariquidar).[7][8] A restoration of sensitivity to this compound would strongly indicate P-gp-mediated resistance.
-
-
Solutions:
-
Co-treatment: For your experiments, co-administer this compound with a P-gp inhibitor at a concentration known to be effective without causing significant cytotoxicity on its own.
-
Alternative Inhibitors: Consider using a TRPC5 inhibitor that is not a substrate for P-gp. This information may be available from the manufacturer or in the literature.
-
Potential Cause 2: Alterations in the TRPC5 Signaling Pathway
-
How to Diagnose:
-
Calcium Imaging: Measure intracellular calcium levels in response to a known TRPC5 agonist (e.g., (-)-Englerin A) in the presence and absence of this compound in both sensitive and resistant cells.[4] A lack of inhibition in resistant cells might suggest a change in the TRPC5 channel itself.
-
Gene Sequencing: Sequence the TRPC5 gene in your resistant cell line to check for mutations in the inhibitor's binding site. The binding sites for some inhibitors have been structurally characterized.[2][3]
-
-
Solutions:
Potential Cause 3: Activation of Compensatory Signaling Pathways
-
How to Diagnose:
-
Phospho-protein arrays/Mass Spectrometry: Compare the phosphoproteomes of sensitive and resistant cells treated with this compound to identify signaling pathways that are differentially activated.
-
Pathway Analysis: Investigate pathways that can be activated by other TRP channels or alternative calcium influx mechanisms.
-
-
Solutions:
-
Combination Therapy: Based on the identified compensatory pathway, consider using a second inhibitor to block this pathway in conjunction with this compound.
-
Quantitative Data: IC₅₀ Values of Known TRPC5 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC₅₀ | Reference |
| HC-070 | T-Rex-293-hTRPC4β | Patch-clamp | 0.96 nM (with Englerin A) | [6] |
| 5.72 nM (with GTPγS) | [6] | |||
| GFB-8438 | HEK 293 (TRPC5 overexpressed) | Qpatch | 0.18 µM | [9] |
| Whole-cell current | 0.28 µM | [9] | ||
| Clemizole | HEK 293 (hTRPC5 overexpressed) | Calcium imaging | 1.0 - 1.3 µM | [4] |
| AC1903 | HEK 293 (hTRPC5 overexpressed) | Calcium imaging | 14.7 µM | [4] |
| 2-APB | HEK-293 (hTRPC5 expressed) | Calcium-indicator dye | 20 µM | [10] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC₅₀ of a TRPC5 inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the TRPC5 inhibitor. Remove the culture medium and add the medium containing the different concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.
Protocol 2: P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux)
This protocol assesses P-gp activity in your cell lines.
-
Cell Preparation: Culture both sensitive and resistant cells to confluency. Harvest the cells and prepare a single-cell suspension.
-
Inhibitor Pre-incubation (for control): In a set of tubes for each cell line, pre-incubate the cells with a known P-gp inhibitor (e.g., 10 µM verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to all cell suspensions to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Efflux Period: Resuspend the cells in fresh, pre-warmed culture medium (with and without the P-gp inhibitor for the respective samples) and incubate for 1-2 hours at 37°C to allow for P-gp-mediated efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 in the cells using a flow cytometer.
-
Data Interpretation: Compare the mean fluorescence intensity (MFI) between your samples. A lower MFI in the resistant cells compared to the sensitive cells, which is increased upon treatment with a P-gp inhibitor, indicates higher P-gp activity.
Visualizations
Caption: TRPC5 signaling pathway leading to P-gp upregulation.
Caption: Workflow for troubleshooting resistance to TRPC5 inhibitors.
References
- 1. TRPC5 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 4. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In silico identified targeted inhibitors of P-glycoprotein overcome multidrug resistance in human cancer cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Using Trpc5-IN-2 in High-Throughput Screening
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Trpc5-IN-2, a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, in high-throughput screening (HTS) campaigns. Here, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful implementation of your screening assays.
Frequently Asked Questions (FAQs)
Q1: What is TRPC5, and why is it a target for drug discovery?
A1: TRPC5 is a non-selective cation channel that allows the influx of ions like calcium (Ca²⁺) and sodium (Na⁺) into cells upon activation[1][2]. It is a member of the transient receptor potential (TRP) channel superfamily[3]. TRPC5 is predominantly expressed in the brain, kidneys, and liver and plays a crucial role in various physiological processes, including fear and anxiety responses, neuronal signaling, and kidney function[1][4]. Dysregulation of TRPC5 activity has been implicated in conditions such as anxiety disorders, depression, and progressive kidney disease, making it an attractive therapeutic target for drug discovery[1].
Q2: What is this compound and what is its mechanism of action?
A2: this compound is a potent inhibitor of the TRPC5 ion channel[5]. Like other TRPC5 inhibitors, it is designed to specifically block the channel, thereby preventing the influx of cations into the cell[1]. The primary mechanism of action for many small molecule TRPC5 inhibitors involves stabilizing the channel in a non-conductive, closed state[1]. This inhibition can counteract the effects of stimuli that would normally open the channel, such as the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases that lead to the activation of phospholipase C (PLC)[2][6].
Q3: What are the common high-throughput screening formats for identifying TRPC5 inhibitors?
A3: The most common HTS formats for TRPC5 are cell-based assays that measure changes in either intracellular calcium concentration ([Ca²⁺]i) or cell membrane potential. These assays are typically performed in 96- or 384-well plates and utilize fluorescence-based readouts on instruments like the FLIPR® (Fluorometric Imaging Plate Reader) system[1][2].
-
Calcium Flux Assays: These assays use calcium-sensitive fluorescent dyes (e.g., Fluo-4, Fura-2) that increase in fluorescence intensity upon binding to Ca²⁺. An agonist is used to activate the TRPC5 channel, leading to Ca²⁺ influx and a measurable increase in fluorescence. Inhibitors like this compound will reduce or abolish this fluorescence signal[6].
-
Membrane Potential Assays: These assays employ voltage-sensitive fluorescent dyes (e.g., FLIPR Membrane Potential (FMP) dye) that report changes in the cell's membrane potential. Activation of the non-selective cation channel TRPC5 causes membrane depolarization, which is detected as a change in fluorescence. Inhibitors will prevent this depolarization[1].
Q4: Which cell lines are suitable for a this compound HTS campaign?
A4: Human Embryonic Kidney 293 (HEK293) cells are the most commonly used host for heterologous expression of TRPC5 in HTS campaigns[1][2]. These cells have low endogenous TRP channel activity and are easily transfected to create stable cell lines that reliably express the TRPC5 channel. It is crucial to use a stable cell line for HTS to ensure robust and reproducible signals[1]. Chinese Hamster Ovary (CHO) cells are another viable option[1].
TRPC5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway leading to the activation of the TRPC5 channel, which is the target of this compound.
Caption: Canonical TRPC5 signaling pathway initiated by GPCR activation.
High-Throughput Screening Workflow for this compound
The diagram below outlines a typical workflow for a high-throughput screening campaign to identify and characterize inhibitors of the TRPC5 channel, such as this compound.
Caption: A generalized workflow for a TRPC5 inhibitor HTS campaign.
Experimental Protocols
Protocol 1: Calcium Flux HTS Assay for this compound
This protocol is designed for a 384-well format using a FLIPR instrument.
Materials:
-
HEK293 cell line stably expressing human TRPC5
-
Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
FLIPR Calcium 5 Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)
-
Probenecid (if required for the cell line to prevent dye leakage)
-
TRPC5 agonist (e.g., Carbachol at a final concentration of 100 µM)[1]
-
This compound and control compounds
-
384-well black-walled, clear-bottom assay plates
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the TRPC5-HEK293 cells into 384-well assay plates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 10,000 - 15,000 cells per well)[2].
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium dye loading buffer according to the manufacturer's instructions, including probenecid if necessary.
-
Remove the culture medium from the cell plates and add 25 µL of the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, 5% CO₂.
-
-
Compound Addition:
-
During the dye loading incubation, prepare the compound plates containing this compound, positive controls (a known TRPC5 inhibitor), and negative controls (DMSO vehicle).
-
After dye loading, transfer the compound plates and cell plates to the FLIPR instrument.
-
The FLIPR will add the compounds to the cell plate, and the cells are typically pre-incubated with the compounds for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Reading:
-
The FLIPR instrument will then add the TRPC5 agonist (e.g., Carbachol) to all wells to stimulate the channel.
-
The fluorescence intensity is measured immediately before and after the agonist addition for a period of 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is used to determine the level of TRPC5 channel activity.
-
The percentage of inhibition by this compound is calculated relative to the positive and negative controls.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for known TRPC5 inhibitors in HTS assays. While specific data for this compound is not publicly available, these values provide a benchmark for assay performance.
| Compound | Assay Type | Cell Line | Agonist | IC₅₀ | Z'-Factor | Reference |
| HC-070 | Calcium Flux | HEK293-hTRPC5 | Muscarinic Receptor Agonist | 9.3 nM | > 0.5 | [7] |
| Clemizole | Calcium Flux | HEK293-TRPC5 | GPCR Agonist/Riluzole | 1.0 - 1.3 µM | Not Reported | [8] |
| GFB-887 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| M084 | Membrane Potential/Ca²⁺ | HEK293-TRPC5 | Not Specified | 8.2 µM | ~0.5 - 0.6 | [6] |
Troubleshooting Guide
Q5: My Z'-factor is consistently below 0.5. What are the possible causes and solutions?
A5: A Z'-factor below 0.5 indicates a small separation between your positive and negative controls, suggesting the assay is not robust enough for HTS[1].
-
Low Signal-to-Background Ratio:
-
Cause: Insufficient channel activation by the agonist or low expression of TRPC5.
-
Solution: Optimize the agonist concentration to achieve a maximal response (EC₈₀-EC₉₀). Verify TRPC5 expression levels in your stable cell line. Ensure the dye loading has been optimal.
-
-
High Data Variability:
-
Cause: Inconsistent cell numbers per well, edge effects in the plate, or issues with the liquid handling robotics.
-
Solution: Ensure a homogenous cell suspension during plating. Use a validated cell seeding protocol. Avoid using the outer wells of the plate or use barrier plates. Perform regular maintenance and calibration of your liquid handlers.
-
-
Suboptimal Assay Conditions:
-
Cause: Incorrect incubation times, temperatures, or buffer compositions.
-
Solution: Systematically optimize the pre-incubation time with the inhibitor and the agonist stimulation time. Ensure all reagents are at the correct temperature and pH.
-
Q6: I am observing a high rate of false positives. What could be the reason?
A6: False positives are compounds that appear to inhibit TRPC5 but do so through non-specific mechanisms.
-
Compound Autofluorescence:
-
Cause: The compound itself fluoresces at the same wavelength as the assay dye.
-
Solution: Pre-read the compound plates before adding them to the cells to identify and exclude autofluorescent compounds.
-
-
Cytotoxicity:
-
Cause: The compound is killing the cells, leading to a loss of signal.
-
Solution: Perform a counterscreen for cell viability (e.g., using a CellTiter-Glo® assay) with the hit compounds at the screening concentration.
-
-
Non-specific Inhibition:
-
Cause: The compound may be inhibiting other components of the signaling pathway (e.g., the GPCR or PLC) rather than TRPC5 directly.
-
Solution: Implement a counterscreen using a different TRPC channel (e.g., TRPC6) or a different GPCR that signals through a similar pathway to assess selectivity[1].
-
Q7: My positive control inhibitor is showing variable or weak inhibition. What should I check?
A7: Inconsistent performance of the positive control can compromise the entire screen.
-
Compound Degradation:
-
Cause: The inhibitor may be unstable in the assay buffer or sensitive to light.
-
Solution: Prepare fresh solutions of the control inhibitor for each experiment. Store stock solutions appropriately (e.g., at -20°C or -80°C, protected from light).
-
-
Inadequate Pre-incubation:
-
Cause: The inhibitor may require a longer time to bind to the channel and exert its effect.
-
Solution: Optimize the pre-incubation time with the control inhibitor to ensure maximal and stable inhibition is achieved.
-
-
Agonist Concentration Too High:
-
Cause: If the agonist concentration is too high (saturating), it may be difficult for a competitive inhibitor to be effective.
-
Solution: Use an agonist concentration that gives a robust but not maximal signal (e.g., EC₈₀) for inhibitor screening.
-
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common issues in a TRPC5 HTS assay.
Caption: A decision tree for troubleshooting common HTS assay problems.
References
- 1. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of TRPC5 Inhibitors: Trpc5-IN-2 vs. HC-070
In the landscape of transient receptor potential canonical 5 (TRPC5) channel inhibition, two molecules, Trpc5-IN-2 and HC-070, have emerged as noteworthy tools for researchers. This guide provides a comprehensive and objective comparison of their performance, drawing upon available experimental data to inform scientists and drug development professionals in their selection of the most suitable inhibitor for their research needs.
At a Glance: Key Quantitative Data
A direct comparison of the inhibitory potency of this compound and HC-070 reveals significant differences in their efficacy. The following table summarizes the available quantitative data for both compounds.
| Parameter | This compound | HC-070 |
| TRPC5 IC50 | Not Publicly Available | 9.3 nM (in cells)[1][2]; 0.52 nM (whole-cell patch clamp)[3] |
| TRPC4 IC50 | Not Publicly Available | 46 nM (in cells)[1][2] |
| TRPC3 IC50 | Not Publicly Available | 1 µM[1] |
| Selectivity | Not Publicly Available | >400-fold for TRPC4/5 over other channels[3][4] |
It is important to note that detailed quantitative data for this compound is not widely available in the public domain. The compound is referenced in a patent application (WO2019055966A2) as "Compound IO" and is described as a potent TRPC5 inhibitor[5]. In contrast, HC-070 has been extensively characterized in peer-reviewed literature, with multiple studies confirming its nanomolar potency and high selectivity for TRPC4 and TRPC5 channels.
Mechanism of Action: Distinct Binding and Inhibition
The structural basis for the inhibitory activity of HC-070 on the TRPC5 channel has been elucidated through cryo-electron microscopy. HC-070 binds to a pocket between adjacent subunits of the TRPC5 channel, stabilizing it in a non-conductive closed state.[6] This allosteric mechanism effectively blocks the influx of cations through the channel pore. The binding site of HC-070 is highly conserved between TRPC4 and TRPC5, explaining its dual inhibitory activity.[6]
The precise mechanism of action for this compound has not been publicly disclosed. Without structural or detailed biochemical data, it is not possible to determine if it shares a similar binding site and inhibitory mechanism with HC-070 or if it acts through a different modality.
Experimental Methodologies
The data presented for HC-070 was generated using a variety of robust experimental techniques, providing a comprehensive understanding of its pharmacological profile.
In Vitro Potency and Selectivity Assays for HC-070
-
Fluorometric Imaging Plate Reader (FLIPR) Assay: This high-throughput screening method was used to determine the IC50 values of HC-070 against human TRPC4 and TRPC5 channels expressed in HEK293 cells. The assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.
-
Whole-Cell Patch Clamp Electrophysiology: This gold-standard technique was employed to provide a more precise measurement of the inhibitory effect of HC-070 on lanthanum-activated human TRPC5 currents.[3] This method allows for the direct measurement of ion channel activity at the single-cell level.
-
Selectivity Profiling: The selectivity of HC-070 was assessed against a broad panel of other ion channels, receptors, and kinases to determine its specificity for TRPC4/5.[3][4]
Due to the limited availability of public data for this compound, detailed experimental protocols for its characterization are not available.
Signaling Pathway and Experimental Workflow
To visualize the context of TRPC5 inhibition and the experimental approach for inhibitor characterization, the following diagrams are provided.
Caption: Simplified TRPC5 signaling pathway.
Caption: Experimental workflow for TRPC5 inhibitor characterization.
Conclusion
Based on the currently available data, HC-070 is a well-characterized, potent, and selective inhibitor of TRPC4 and TRPC5 channels. Its mechanism of action is understood at a structural level, and its pharmacological properties have been validated through multiple, robust experimental methods.
This compound is described as a potent TRPC5 inhibitor, but a comprehensive, public dataset to support a detailed comparison is lacking. For researchers requiring a well-documented and validated tool for TRPC5 inhibition with known potency and selectivity, HC-070 is the more substantiated choice. Further publication of data on this compound is necessary to enable a direct and thorough comparison of its performance against established inhibitors like HC-070.
References
- 1. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of TRPC5 Inhibitors: A Comparative Guide
A comprehensive analysis of the selectivity of potent TRPC5 inhibitors against other transient receptor potential (TRP) channels, providing researchers with essential data for informed compound selection and experimental design.
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels implicated in a variety of physiological and pathological processes, including anxiety, depression, and kidney disease.[1][2] The development of selective inhibitors targeting TRPC5 is crucial for dissecting its functions and for its potential as a therapeutic target. This guide provides a comparative overview of the selectivity profile of a representative, potent TRPC5 inhibitor, Pico145, against other TRP channels, supported by experimental data and detailed methodologies. While information on a compound specifically named "Trpc5-IN-2" is not publicly available, the data presented for Pico145 serves as a valuable reference for researchers working with selective TRPC5 modulators.
Comparative Selectivity of Pico145
Pico145 is a potent inhibitor of TRPC4 and TRPC5 channels.[3] Its selectivity has been evaluated against a panel of other TRP channels to determine its off-target effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pico145 against various TRP channels.
| Target Channel | IC50 (nM) | Comments |
| TRPC5 | 1.3 | High potency inhibition. |
| TRPC4 | 0.349 | Also shows high potency against TRPC4. |
| TRPC1/C4 heteromer | 0.033 | Highest potency against the heteromeric channel. |
| TRPC1/C5 heteromer | 0.199 | High potency against the heteromeric channel. |
| TRPC3 | >100 | No significant inhibition observed at 100 nM.[3] |
| TRPC6 | >100 | No significant inhibition observed at 100 nM.[3] |
| TRPV1 | >100 | No significant inhibition observed at 100 nM.[3] |
| TRPV4 | >100 | No significant inhibition observed at 100 nM.[3] |
| TRPA1 | >100 | No significant inhibition observed at 100 nM.[3] |
| TRPM2 | >100 | No significant inhibition observed at 100 nM.[3] |
| TRPM8 | >100 | No significant inhibition observed at 100 nM.[3] |
Table 1: Selectivity profile of Pico145 against a panel of TRP channels. Data sourced from calcium recording experiments.[3]
Experimental Methodologies
The determination of the selectivity profile of TRPC5 inhibitors involves a variety of in vitro assays. The primary methods used to generate the data for compounds like Pico145 are automated electrophysiology and fluorescence-based calcium imaging.
Automated Patch-Clamp Electrophysiology (e.g., Qpatch)
This technique allows for high-throughput measurement of ion channel activity.
-
Cell Line Maintenance : HEK293 cells stably expressing the human TRPC5 channel (or other TRP channels for selectivity screening) are cultured under standard conditions.
-
Cell Preparation : On the day of the experiment, cells are harvested and prepared into a single-cell suspension.
-
Assay Protocol : The Qpatch system performs automated whole-cell patch-clamp recordings.
-
Cells are captured and a gigaseal is formed.
-
The whole-cell configuration is established.
-
The channel is activated using a specific agonist (e.g., 30 µM Rosiglitazone for TRPC5).[4]
-
The inhibitor (e.g., Pico145) is applied at various concentrations to determine the dose-dependent inhibition of the channel current.
-
The outward current is typically measured at a holding potential of +80 mV.[4]
-
-
Data Analysis : The IC50 values are calculated by fitting the concentration-response data to a logistical equation.
Fluorescence-Based Calcium Assays
These assays measure changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of ion channel activity.
-
Cell Preparation : Stably transfected HEK293 cells expressing the target TRP channel are seeded into 96-well or 384-well plates.[5]
-
Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.[6]
-
Compound Application : The test compound (inhibitor) is added to the wells at varying concentrations.
-
Channel Activation : A known agonist for the specific TRP channel is added to stimulate calcium influx.
-
Signal Detection : A fluorescence plate reader (e.g., FlexStation) is used to measure the change in fluorescence intensity over time.[6]
-
Data Analysis : The reduction in the agonist-induced fluorescence signal in the presence of the inhibitor is used to calculate the IC50 value.
Visualizing Experimental and Signaling Pathways
To better understand the experimental process and the biological context of TRPC5 inhibition, the following diagrams illustrate a typical selectivity screening workflow and the TRPC5 signaling pathway.
References
- 1. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Specificity of TRPC5 Inhibitors: A Comparative Guide Using TRPC5 Knockout Models
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a pharmacological inhibitor is a critical step in preclinical development. This guide provides a framework for validating the specificity of TRPC5 channel inhibitors, using Trpc5-IN-2 as a focal point and drawing comparative data from established tool compounds. The use of TRPC5 knockout (KO) models is the gold standard for confirming that the observed effects of an inhibitor are indeed mediated by the intended target.
Transient Receptor Potential Canonical 5 (TRPC5) is a calcium-permeable non-selective cation channel implicated in a variety of physiological and pathological processes, including kidney disease, anxiety, and pain.[1] The development of potent and selective TRPC5 inhibitors, such as this compound, offers promising therapeutic avenues. However, rigorous validation of their specificity is paramount. This guide outlines the experimental approaches and data required to confidently ascertain the on-target activity of a novel TRPC5 inhibitor.
Core Principle: The Knockout Model as the Ultimate Control
The fundamental principle behind using a TRPC5 knockout model is straightforward: if an inhibitor is specific for TRPC5, its effects should be observed in wild-type (WT) animals or cells but should be absent or significantly attenuated in their TRPC5 knockout counterparts. Any residual effect of the inhibitor in the knockout model may indicate off-target activity.
Comparative Inhibitors for Benchmarking
To provide a practical context for validation, this guide includes data from several well-characterized TRPC5 inhibitors that have been evaluated in TRPC5 knockout models or for which the TRPC5-dependence of their effects is well-established.
-
AC1903: A TRPC5-selective inhibitor that has demonstrated efficacy in animal models of kidney disease.[2][3]
-
GFB-8438: A potent and selective TRPC5 inhibitor also investigated for proteinuric kidney diseases.[4]
-
ML204: A dual inhibitor of TRPC4 and TRPC5, useful in systems where TRPC4 is not a confounding factor or for studying the combined roles of these channels.[5][6]
-
HC-070: A highly potent antagonist of both TRPC4 and TRPC5 with applications in studying neurological and pain pathways.[7][8]
While direct public-domain data for "this compound" in knockout models is not available, its reported potency as a TRPC5 inhibitor (referenced as Compound IO in patent WO2019055966A2) necessitates the validation strategy outlined below.[9][10]
Data Presentation: Quantitative Comparison of Inhibitor Effects
The following tables summarize the expected and reported quantitative data from studies validating TRPC5 inhibitor specificity.
Table 1: In Vitro Characterization of TRPC5 Inhibitors
| Inhibitor | Target(s) | IC50 (Human TRPC5) | Selectivity Profile | Reference(s) |
| This compound | TRPC5 | Potent inhibitor (IC50 not publicly specified) | Information not publicly available | [9][10] |
| AC1903 | TRPC5 | ~14.7 µM (riluzole-activated) | Selective over TRPC4 and TRPC6 at tested concentrations. | [2] |
| GFB-8438 | TRPC5/TRPC4 | 0.18 µM (hTRPC5), 0.29 µM (hTRPC4) | >160-fold selective for TRPC5 over TRPC6. No significant activity against a panel of other TRP channels and kinases. | [4] |
| ML204 | TRPC4/TRPC5 | Not specified for TRPC5, 0.96 µM for TRPC4 | 19-fold selective for TRPC4 over TRPC6. No significant block of TRPV1, TRPV3, TRPA1, TRPM8, or various voltage-gated channels. | [6][11] |
| HC-070 | TRPC4/TRPC5 | 9.3 nM (hTRPC5), 46.0 nM (hTRPC4) | >400-fold selective over a wide range of other ion channels, receptors, and kinases. | [7] |
Table 2: Comparative Efficacy in Wild-Type vs. TRPC5 Knockout Models
| Assay/Model | Readout | Expected Effect of Inhibitor in Wild-Type | Expected Effect of Inhibitor in TRPC5 KO | Exemplar Compound & Findings | Reference(s) |
| Protamine Sulfate-Induced Podocyte Injury | Intracellular Ca2+ influx | Reduction of Ca2+ transients | No significant Ca2+ transients to inhibit | ML204: Significantly reduced Ca2+ influx in WT podocytes; TRPC5 KO podocytes showed minimal response to the stimulus, mimicking the effect of ML204. | [5] |
| LPS-Induced Albuminuria Model | Urinary Albumin/Creatinine Ratio | Reduction in albuminuria | No significant albuminuria to inhibit | GFB-8438: Genetic deletion of TRPC5 protected mice from LPS-induced albuminuria, a phenotype mimicked by pharmacological inhibition. | [4] |
| Radioligand Binding/PET Imaging | Brain uptake of radiolabeled inhibitor | Specific binding in TRPC5-rich brain regions | Significantly reduced or absent binding | [11C]HC-070: Brain uptake was significantly lower in TRPC5 knockout mice compared to wild-type mice, indicating target-specific binding. | [1] |
| Anxiety/Fear Behavior Models (e.g., Elevated Plus Maze) | Anxiolytic effect (e.g., increased time in open arms) | Reduction in anxiety-like behavior | No additional anxiolytic effect beyond the KO phenotype | HC-070: Recapitulated the anxiolytic phenotype observed in TRPC5 null mice. | [7] |
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a key signaling pathway involving TRPC5 and a typical experimental workflow for validating inhibitor specificity.
Caption: TRPC5-Rac1 signaling pathway in podocytes, a key mechanism in proteinuric kidney disease.
Caption: Experimental workflow for validating TRPC5 inhibitor specificity using knockout models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are summaries of key experimental protocols.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To directly measure the effect of the inhibitor on TRPC5 channel currents.
-
Methodology:
-
Culture cells (e.g., HEK293) stably expressing human or rodent TRPC5, alongside corresponding knockout or parental cells lacking TRPC5.
-
Establish whole-cell patch-clamp configuration.
-
Record baseline currents.
-
Activate TRPC5 channels using a known agonist (e.g., riluzole, (-)-Englerin A, or a Gq-coupled receptor agonist like carbachol).
-
Apply this compound at various concentrations to determine the dose-response relationship and calculate the IC50.
-
Perform the same experiment on TRPC5 KO cells. The agonist should fail to elicit a current, and the inhibitor should have no effect on the minimal baseline current.
-
-
Key Comparison: The magnitude of current inhibition by this compound in WT cells versus the lack of a specific, agonist-inducible current to inhibit in KO cells.[2]
Intracellular Calcium Imaging
-
Objective: To measure the inhibitor's effect on TRPC5-mediated calcium influx in a population of cells.
-
Methodology:
-
Load cultured WT and TRPC5 KO cells (e.g., immortalized podocytes) with a calcium-sensitive dye (e.g., Fura-2 AM).
-
Establish a baseline fluorescence ratio.
-
Stimulate cells with a TRPC5 agonist.
-
Measure the resulting increase in intracellular calcium.
-
In a parallel experiment, pre-incubate the cells with this compound before adding the agonist.
-
Compare the agonist-induced calcium response in WT vs. KO cells, and the effect of the inhibitor in both cell types.
-
-
Key Comparison: Inhibition of the calcium peak in WT cells by this compound, contrasted with the blunted or absent calcium response to the agonist in TRPC5 KO cells.[5]
In Vivo Models of Kidney Disease
-
Objective: To assess the therapeutic efficacy and on-target action of the inhibitor in a disease context.
-
Methodology:
-
Use both WT and TRPC5 KO mice.
-
Induce proteinuric kidney disease using an agent like protamine sulfate (PS) or lipopolysaccharide (LPS).
-
Treat cohorts of WT and KO mice with vehicle or this compound.
-
Monitor disease progression by measuring the urinary albumin-to-creatinine ratio (UACR) over time.
-
At the end of the study, perform histological analysis of kidney tissue to assess podocyte effacement and glomerular scarring.
-
-
Key Comparison: this compound should reduce UACR and protect podocyte structure in WT mice. TRPC5 KO mice are expected to be inherently protected from the disease induction, showing a phenotype similar to that of the inhibitor-treated WT mice. The inhibitor should confer no additional benefit in the KO animals.[4][5]
In Vivo Behavioral Models
-
Objective: To determine if the inhibitor's effects on complex behaviors (e.g., anxiety, pain) are TRPC5-dependent.
-
Methodology:
-
Use WT and TRPC5 KO mice.
-
Administer vehicle or this compound systemically (e.g., via oral gavage or intraperitoneal injection).
-
After an appropriate time for drug absorption and distribution, subject the animals to behavioral tests such as the elevated plus maze or tail suspension test (for anxiety/depression) or von Frey filament test (for mechanical pain).
-
Record relevant behavioral parameters (e.g., time spent in open arms, immobility time, paw withdrawal threshold).
-
-
Key Comparison: The inhibitor should produce a behavioral phenotype in WT mice (e.g., anxiolysis). TRPC5 KO mice may show a baseline phenotype similar to the drug effect. The inhibitor should not alter the behavior of the TRPC5 KO mice, demonstrating that its effect is mediated through TRPC5.[7]
Conclusion
The validation of a novel inhibitor's specificity is a multi-faceted process that requires rigorous in vitro and in vivo testing. For this compound, a comprehensive evaluation using the protocols outlined above, with TRPC5 knockout models as the definitive negative control, is essential. By comparing the cellular, physiological, and behavioral effects in wild-type versus knockout systems, researchers can build a robust data package to confirm that the pharmacological activity of this compound is mediated on-target. The data from established inhibitors like AC1903, GFB-8438, ML204, and HC-070 provide a valuable benchmark for these validation studies, guiding the experimental design and interpretation of results in the development of new and specific TRPC5-targeted therapeutics.
References
- 1. Radiosynthesis and Evaluation of a C-11 Radiotracer for Transient Receptor Potential Canonical 5 in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]
- 6. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice | PLOS One [journals.plos.org]
- 8. Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule HC-070 Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane Transporter/Ion Channel | DC Chemicals [dcchemicals.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of TRPC5 Inhibition: A Comparative Analysis of a Small-Molecule Inhibitor and siRNA-Mediated Knockdown
A head-to-head comparison of pharmacological and genetic approaches to targeting the TRPC5 ion channel reveals convergent effects on cellular signaling and function, providing robust validation for its role in specific disease pathologies. This guide offers a detailed examination of the experimental data and methodologies underpinning the cross-validation of TRPC5 inhibition, serving as a valuable resource for researchers in drug discovery and molecular biology.
The transient receptor potential canonical 5 (TRPC5) ion channel, a non-selective cation channel, has emerged as a significant therapeutic target in a range of diseases, including anxiety, depression, and progressive kidney disease.[1] The validation of a drug target is a critical step in the development of novel therapeutics. One powerful approach to bolster confidence in a target is to demonstrate that both pharmacological inhibition and genetic knockdown of the target protein elicit the same functional consequences. This guide provides a comprehensive comparison of the effects of a potent small-molecule inhibitor of TRPC5 and siRNA-mediated knockdown of TRPC5 expression, with a focus on their impact on podocyte biology, a key area of investigation for kidney diseases.
Comparative Efficacy in Protecting the Kidney Filter
Studies have demonstrated that both pharmacological inhibition and genetic silencing of TRPC5 can protect the kidney's filtration barrier from damage. In a key study, the efficacy of a small-molecule TRPC5 inhibitor was compared with TRPC5 shRNA (a tool for genetic knockdown functionally similar to siRNA) in a model of podocyte injury, a critical event in the progression of kidney disease. The results, summarized in the table below, show a remarkable concordance between the two approaches in preventing albuminuria, a hallmark of kidney filter damage.
| Intervention | Model of Injury | Outcome Measure | Result | Reference |
| Small-Molecule TRPC5 Inhibitor | Lipopolysaccharide (LPS)-induced albuminuria in mice | Urine Albumin-to-Creatinine Ratio (ACR) | Significant protection from an increase in ACR | [2][3] |
| TRPC5 shRNA Knockdown | Protamine sulfate-induced podocyte injury (in vitro) | Rac1 activation | Prevention of Rac1 activation and cytoskeletal remodeling | [2][3] |
| Trpc5 Knockout Mice | Lipopolysaccharide (LPS)-induced albuminuria | Urine Albumin-to-Creatinine Ratio (ACR) | Significant protection from an increase in ACR | [2][3][4] |
Signaling Pathways and Experimental Workflow
The convergence of outcomes from both pharmacological and genetic inhibition of TRPC5 strongly indicates a shared mechanism of action. The following diagrams illustrate the signaling pathway implicated in TRPC5-mediated podocyte injury and the general experimental workflow used to compare the two inhibitory modalities.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used to generate the comparative data.
TRPC5 shRNA-Mediated Knockdown in Podocytes
-
Cell Culture: Conditionally immortalized mouse podocytes are cultured under permissive conditions (33°C with IFN-γ) and then differentiated at 37°C without IFN-γ for 10-14 days to induce a mature phenotype.
-
shRNA Transfection: Differentiated podocytes are transfected with lentiviral particles containing either a TRPC5-targeting shRNA sequence or a scrambled, non-targeting shRNA control. Transduction efficiency is monitored, and stable cell lines may be generated through selection.
-
Verification of Knockdown: The efficiency of TRPC5 knockdown is confirmed at both the mRNA and protein levels. Quantitative real-time PCR (qRT-PCR) is used to measure TRPC5 transcript levels, and Western blotting is performed to assess TRPC5 protein expression.[2]
-
Functional Assays: Transfected podocytes are subjected to injury models, such as treatment with protamine sulfate. Downstream signaling events, including Rac1 activation, are measured using pull-down assays followed by Western blotting. Cytoskeletal changes are visualized using immunofluorescence microscopy to stain for actin filaments (e.g., with phalloidin) and synaptopodin.[4]
Pharmacological Inhibition of TRPC5 in Mice
-
Animal Model: An acute model of albuminuria is induced in mice, for example, through the administration of lipopolysaccharide (LPS).
-
Inhibitor Administration: A specific TRPC5 small-molecule inhibitor is administered to the mice prior to the induction of injury. A vehicle control group receives the solvent in which the inhibitor is dissolved.
-
Measurement of Albuminuria: Urine is collected from the mice at specified time points after LPS administration. The urinary albumin-to-creatinine ratio (ACR) is measured to quantify the extent of kidney filter injury. A lower ACR in the inhibitor-treated group compared to the vehicle-treated group indicates protection.[2][3]
-
Mechanism of Action Studies: To confirm the in vivo mechanism, glomeruli can be isolated from treated and untreated mice, and downstream signaling pathways, such as Rac1 activation, can be assessed.
Conclusion
The consistent findings obtained through both pharmacological inhibition and genetic knockdown of TRPC5 provide a strong validation of its role in mediating podocyte injury and subsequent albuminuria. This cross-validation is a cornerstone of target-based drug discovery, significantly increasing the confidence in TRPC5 as a viable therapeutic target for proteinuric kidney diseases. The methodologies and data presented in this guide offer a clear framework for researchers seeking to rigorously validate their own targets of interest.
References
- 1. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]
- 3. Inhibition of the TRPC5 ion channel protects the kidney filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TRPC5 Inhibitors: Clemizole vs. GFB-8438
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel: the established tool compound clemizole and the more recently developed potent inhibitor GFB-8438. This objective analysis is intended to assist researchers in selecting the appropriate tool for their specific experimental needs in the study of TRPC5-mediated physiological and pathological processes.
Introduction to TRPC5 and its Inhibitors
The TRPC5 channel is a non-selective, calcium-permeable cation channel predominantly expressed in the central nervous system and kidneys.[1] Its involvement in a variety of cellular processes, including neurite outgrowth, growth cone morphology, and podocyte function, has implicated it as a therapeutic target for conditions such as anxiety, depression, and progressive kidney diseases.[1][2] Consequently, the development of potent and selective TRPC5 inhibitors is an active area of research.
Clemizole, initially identified as a first-generation antihistamine, was later characterized as a potent inhibitor of TRPC5 channels.[1][3] GFB-8438 is a more recently developed compound, identified through high-throughput screening, and is noted for its high potency and selectivity for TRPC5.[2]
Mechanism of Action
Both clemizole and GFB-8438 act as direct inhibitors of the TRPC5 ion channel, though they belong to different chemical classes. Cryo-electron microscopy studies have revealed that clemizole binds within the voltage sensor-like domain of each subunit of the TRPC5 channel.[4] This binding stabilizes the channel in a non-conductive, closed state.[4] The precise binding site of GFB-8438 has not been reported in the searched literature, but it is known to block TRPC5-mediated currents irrespective of the mode of activation.[2]
Quantitative Comparison of In Vitro Efficacy and Selectivity
The following tables summarize the available quantitative data for clemizole and GFB-8438, providing a clear comparison of their potency and selectivity.
Table 1: Potency Against TRPC5
| Compound | Target | Assay Type | IC50 (µM) | Reference(s) |
| Clemizole | Human TRPC5 | Fluorometric [Ca²⁺]i / Patch-clamp | 1.0 - 1.3 | [1][5] |
| GFB-8438 | Human TRPC5 | Qpatch (automated patch-clamp) | 0.18 | [2][6] |
| GFB-8438 | Human TRPC5 | Manual whole-cell patch-clamp | 0.28 | [2] |
| GFB-8438 | Rat TRPC5 | Qpatch (automated patch-clamp) | 0.18 | [2] |
Table 2: Selectivity Profile Against Other TRP Channels
| Compound | Target | IC50 (µM) | Fold Selectivity (vs. TRPC5) | Reference(s) |
| Clemizole | TRPC4β | 6.4 | ~6-fold | [1][3] |
| TRPC3 | 9.1 | ~9-fold | [1][3] | |
| TRPC6 | 11.3 | ~11-fold | [1][3] | |
| TRPM3, TRPM8, TRPV1-4 | Weakly affected at higher concentrations | - | [1] | |
| GFB-8438 | Human TRPC4 | 0.29 | Equipotent | [6][7][8] |
| TRPC6 | >10 | >55-fold | [2] | |
| TRPC3/7, TRPA1, TRPV1-5, TRPM2/3/4/8 | Not specified, but noted as excellent selectivity | - | [2] |
Table 3: Known Off-Target Activities
| Compound | Off-Target(s) | Effect | Reference(s) |
| Clemizole | Histamine H1 Receptor | Antagonist | [3] |
| Cardiac K⁺ channels (hERG, IKs, Kv1.5) | Inhibition | [9] | |
| Serotonin (5-HT) Receptors | High affinity binding | [10] | |
| GFB-8438 | Panel of 59 kinases and 87 receptors | No significant activity | [2] |
| NaV1.5, hERG channel | Limited activity | [2] |
Experimental Protocols
The data presented in this guide were primarily generated using two key experimental techniques: patch-clamp electrophysiology and fluorometric intracellular calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the ion currents flowing through the TRPC5 channels in the cell membrane.
Objective: To determine the inhibitory effect of the compounds on TRPC5 channel activity.
General Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding the human TRPC5 protein.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 5-8 MΩ when filled with intracellular solution.
-
Recording: A micropipette is used to form a high-resistance seal with the membrane of a TRPC5-expressing cell, and then the membrane patch is ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Channel Activation: TRPC5 channels are activated using a chemical agonist, such as riluzole or (-)-Englerin A, or by receptor stimulation (e.g., with a GPCR agonist like carbachol).[2][5]
-
Compound Application: The test compound (clemizole or GFB-8438) is applied to the cell via the extracellular solution at varying concentrations.
-
Data Acquisition and Analysis: The resulting ion currents are recorded and analyzed to determine the concentration-dependent inhibition and to calculate the IC50 value. Currents are typically elicited by voltage ramps (e.g., -100 mV to +100 mV).[11]
Fluorometric Intracellular Calcium ([Ca²⁺]i) Measurements
This method is used to indirectly measure the activity of TRPC5 channels by monitoring the influx of calcium into the cells.
Objective: To assess the inhibitory effect of the compounds on TRPC5-mediated calcium entry.
General Protocol:
-
Cell Culture and Transfection: HEK293 cells are seeded in a multi-well plate and transfected with the TRPC5-encoding plasmid.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that increases its fluorescence intensity upon binding to calcium.
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence plate reader or a microscope.
-
Channel Activation and Compound Application: The cells are stimulated with a TRPC5 activator in the presence of varying concentrations of the test compound.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time.
-
Data Analysis: The inhibition of the calcium influx by the compound is quantified to determine the IC50 value.
TRPC5 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathways that lead to TRPC5 activation and a typical experimental workflow for evaluating TRPC5 inhibitors.
Caption: TRPC5 Signaling Pathway.
Caption: Experimental Workflow for TRPC5 Inhibitor Evaluation.
Summary and Conclusion
This guide provides a comparative overview of two TRPC5 inhibitors, clemizole and GFB-8438. The experimental data clearly indicates that GFB-8438 is a more potent inhibitor of human TRPC5 than clemizole, with an IC50 in the sub-micromolar range.[2][6] While both compounds exhibit selectivity for TRPC5 over some other TRP channels, GFB-8438 demonstrates a more favorable selectivity profile, particularly against TRPC6.[2]
A significant consideration for researchers is the off-target activity of clemizole. Its known effects as a histamine H1 receptor antagonist and an inhibitor of cardiac potassium channels may confound experimental results, particularly in in vivo studies or in cell types expressing these off-targets.[3][9] In contrast, GFB-8438 has been shown to have limited off-target activity in broad screening panels, making it a more specific tool for probing TRPC5 function.[2]
References
- 1. Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. GFB-8438 | TRPC5 Inhibitor | CAS 2304549-73-1|DC Chemicals [dcchemicals.com]
- 9. Clemizole hydrochloride blocks cardiac potassium currents stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dravetfoundation.org [dravetfoundation.org]
- 11. Stimulation of TRPC5 cationic channels by low micromolar concentrations of lead ions (Pb2+) - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of TRPC5 Inhibition: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the in vivo validation of TRPC5 inhibition, with a focus on a representative inhibitor, "Trpc5-IN-2", and its comparison with other known TRPC5 antagonists.
This guide provides a comprehensive overview of the therapeutic potential of Transient Receptor Potential Canonical 5 (TRPC5) channel inhibition, a promising strategy for the treatment of proteinuric kidney diseases and anxiety disorders. Due to the limited public information on a specific compound designated "this compound," this document will use a composite of data from well-characterized, potent, and selective TRPC5 inhibitors such as GFB-8438 and AC1903 to represent its potential therapeutic profile. This guide will objectively compare the performance of TRPC5 inhibition with alternative therapeutic strategies, supported by experimental data from in vivo studies.
Mechanism of Action of TRPC5 Inhibition
TRPC5 is a non-selective, calcium-permeable cation channel.[1] In podocytes, the specialized cells of the kidney's filtration barrier, TRPC5 activation is a key event in the pathogenesis of proteinuria.[2][3] Pathological stimuli can lead to the activation of Rac1, a small GTP-binding protein, which in turn promotes the translocation of TRPC5 to the cell membrane.[3][4] The subsequent influx of calcium through TRPC5 channels leads to cytoskeletal remodeling, podocyte foot process effacement, and ultimately, proteinuria.[2][5] TRPC5 inhibitors block this calcium influx, thereby preventing podocyte injury and preserving the integrity of the glomerular filtration barrier.[2][5]
In the central nervous system, TRPC5 is expressed in brain regions associated with fear and anxiety, such as the amygdala.[6] Genetic deletion or pharmacological inhibition of TRPC5 has been shown to reduce anxiety-like behaviors in animal models.[6]
Comparative In Vivo Efficacy of TRPC5 Inhibitors
The therapeutic potential of TRPC5 inhibition has been evaluated in various animal models of kidney disease and anxiety. The following tables summarize the quantitative data from key in vivo studies, comparing the efficacy of representative TRPC5 inhibitors.
Table 1: In Vivo Efficacy of TRPC5 Inhibitors in Models of Kidney Disease
| Compound | Animal Model | Dose and Administration | Key Efficacy Endpoint | Result | Reference |
| AC1903 | Transgenic rat model of FSGS | 10 mg/kg, i.p., twice daily for 14 days | Reduction in proteinuria | Suppressed severe proteinuria | [7] |
| Podocyte number | Prevented podocyte loss | [7] | |||
| Hypertensive proteinuric kidney disease rat model | Not specified | Therapeutic benefit | Demonstrated therapeutic benefit | [7] | |
| GFB-8438 | Hypertensive DOCA-salt rat model of FSGS | Not specified | Reduction in urinary total protein | Significantly reduced | [5] |
| Reduction in urinary albumin | Significantly reduced | [5] | |||
| Effect on blood pressure | No effect on blood pressure | [5] | |||
| ML204 | Lipopolysaccharide (LPS)-induced albuminuria in mice | Not specified | Reduction in albuminuria | Protected mice from albuminuria | [2] |
Table 2: In Vivo Efficacy of TRPC4/5 Inhibitors in Models of Anxiety
| Compound | Animal Model | Behavioral Test | Key Efficacy Endpoint | Result | Reference |
| HC-070 | Mice | Elevated Plus Maze (EPM) | Increased time in open arms | Showed anxiolytic effects | [6] |
| Open Field Test | Increased exploratory behavior | Showed anxiolytic effects | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key in vivo experimental protocols.
In Vivo Model of Focal Segmental Glomerulosclerosis (FSGS)
A commonly used model is the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model, which develops proteinuria and glomerulosclerosis, mimicking human FSGS.
Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Disease: Unilateral nephrectomy followed by subcutaneous implantation of a DOCA pellet and provision of drinking water containing 1% NaCl.
-
Treatment: Administration of the TRPC5 inhibitor (e.g., GFB-8438) or vehicle via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Efficacy Assessment:
-
Proteinuria: 24-hour urine collection at regular intervals to measure total protein and albumin levels.
-
Histology: Kidney sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis.
-
Podocyte Number: Immunohistochemistry for podocyte-specific markers (e.g., WT1, synaptopodin) to quantify podocyte loss.
-
Blood Pressure: Monitored throughout the study using tail-cuff plethysmography.
-
In Vivo Model of Anxiety-Like Behavior
The elevated plus-maze (EPM) is a widely used test to assess anxiety-like behavior in rodents.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
The animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).
-
Behavior is recorded and scored by an observer blind to the treatment groups.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
Visualizing Key Pathways and Workflows
TRPC5 Signaling Pathway in Podocyte Injury
The following diagram illustrates the signaling cascade leading to podocyte damage and the point of intervention for TRPC5 inhibitors.
Caption: TRPC5 signaling cascade in podocyte injury and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing in an FSGS Model
The diagram below outlines the key steps in a typical preclinical study to evaluate the efficacy of a TRPC5 inhibitor in a rat model of FSGS.
Caption: Workflow for in vivo testing of this compound in a rat model of FSGS.
Conclusion
The in vivo data strongly support the therapeutic potential of TRPC5 inhibition for the treatment of proteinuric kidney diseases and potentially anxiety disorders. The mechanism of action, centered on the protection of podocytes from calcium-induced cytoskeletal damage, is well-supported by preclinical evidence. While "this compound" is used here as a representative compound, the consistent findings across multiple, structurally distinct TRPC5 inhibitors like AC1903 and GFB-8438, lend confidence to the validity of this therapeutic approach. Further clinical investigation, such as the ongoing trials with GFB-887, will be crucial in translating these promising preclinical findings into novel therapies for patients.[6][8]
References
- 1. TRPC5 - Wikipedia [en.wikipedia.org]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency and IC50 of TRPC5 Inhibitors, Featuring Trpc5-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of various small molecule inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, with a special focus on Trpc5-IN-2. The data presented is intended to aid researchers in selecting the appropriate tool compounds for their studies and to provide context for drug development efforts targeting TRPC5.
Introduction to TRPC5 and Its Inhibitors
The TRPC5 ion channel is a non-selective cation channel that plays a crucial role in various physiological processes, including calcium signaling, neuronal development, and kidney function. Dysregulation of TRPC5 activity has been implicated in several pathologies, such as anxiety disorders, depression, and kidney diseases. Consequently, the development of potent and selective TRPC5 inhibitors is an active area of research. This guide assesses the potency of this compound in relation to other known TRPC5 inhibitors, providing key experimental data and methodologies.
Comparative Potency of TRPC5 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and other well-characterized TRPC5 inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell type, the method of channel activation, and the assay format.
| Compound Name(s) | Reported IC50 for TRPC5 | Assay Method(s) | Reference(s) |
| This compound (TRPC4/5-IN-2, Compound 12) | 81 nM | Not specified in initial source | Commercial Supplier Data |
| GFB-8438 | 180 nM | Qpatch (automated patch clamp) | [1][2][3][4][5] |
| 280 nM | Whole-cell patch clamp | [1][2] | |
| Pico145 (HC-608) | 1.3 nM | Calcium influx assay | [6][7][8][9][10] |
| HC-070 | 9.3 nM | Calcium influx assay | [11][12][13][14] |
| 0.52 nM (human) | Whole-cell patch clamp (Lanthanum-activated) | [11][12] | |
| Clemizole | 1.0 - 1.3 µM | Calcium influx and patch clamp | [6][15][16][17][18] |
| ML204 | ~1 µM | Calcium influx assay | [19][20][21][22] |
| AC1903 | 14.7 µM | Patch-clamp | [6][23][24][25][26] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate determination and comparison of inhibitor potencies. Below are representative protocols for two common methods used to assess TRPC5 inhibition.
Fluorescence-Based Calcium Influx Assay (e.g., FLIPR)
This high-throughput method measures changes in intracellular calcium concentration in response to channel activation and inhibition.
Materials:
-
HEK293 cells stably expressing human TRPC5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
TRPC5 activator (e.g., Englerin A, Rosiglitazone, or a Gq-coupled receptor agonist).
-
Test compounds (e.g., this compound) at various concentrations.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the TRPC5-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate for 1 hour at 37°C to allow the dye to enter the cells.
-
Compound Addition: After incubation, wash the cells with assay buffer. Add the test compounds at a range of concentrations to the appropriate wells.
-
Baseline Fluorescence Measurement: Place the plate in the FLIPR instrument and measure the baseline fluorescence for a set period.
-
Channel Activation and Measurement: Add the TRPC5 activator to all wells and immediately begin measuring the fluorescence intensity over time. The influx of calcium through the activated TRPC5 channels will cause an increase in fluorescence.
-
Data Analysis: The inhibitory effect of the test compound is determined by the reduction in the fluorescence signal in its presence compared to the control (vehicle-treated) wells. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by recording the electrical currents flowing through the channel.
Materials:
-
HEK293 cells expressing human TRPC5, plated on coverslips.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 BAPTA (pH 7.2).
-
TRPC5 activator.
-
Test compounds at various concentrations.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
Procedure:
-
Cell Preparation: Place a coverslip with the cells in the recording chamber and perfuse with the external solution.
-
Pipette Formation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit TRPC5 currents.
-
Channel Activation: Perfuse the cell with the TRPC5 activator to establish a stable baseline current.
-
Inhibitor Application: Apply the test compound at increasing concentrations and record the resulting inhibition of the TRPC5 current.
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
To better understand the context of TRPC5 inhibition, the following diagrams illustrate the TRPC5 signaling pathway and a typical experimental workflow for determining IC50.
Conclusion
This compound emerges as a potent inhibitor of the TRPC5 ion channel, with a reported IC50 in the nanomolar range. This places it among the more potent inhibitors characterized to date, such as Pico145 and HC-070. Its potency, as with any inhibitor, is best contextualized by the specific assay conditions under which it was determined. The provided experimental protocols offer a standardized framework for researchers to conduct their own assessments and comparisons of TRPC5 inhibitors. The continued development and characterization of potent and selective TRPC5 inhibitors like this compound are crucial for advancing our understanding of TRPC5's role in health and disease and for the development of novel therapeutics.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. GFB-8438 | TRPC5 Inhibitor | CAS 2304549-73-1|DC Chemicals [dcchemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pico145 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 9. Pico145 (HC-608) | TRPC1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. archive.connect.h1.co [archive.connect.h1.co]
- 21. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. AC 1903 | TRPC Channel Blockers: R&D Systems [rndsystems.com]
- 25. AC 1903 | TRPC Channels | Tocris Bioscience [tocris.com]
- 26. AC1903 | TRP/TRPV Channel | TargetMol [targetmol.com]
Benchmarking TRPC5 Antagonists: A Comparative Guide for Researchers
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels that have emerged as significant therapeutic targets for a range of conditions, including anxiety, depression, and progressive kidney diseases.[1][2] The development of potent and selective TRPC5 inhibitors is a key focus for researchers in both academic and industrial settings. This guide provides a comparative overview of three prominent TRPC5 antagonists, presenting key performance data, experimental methodologies, and relevant signaling pathways to aid in the selection and evaluation of these critical research tools.
Comparative Analysis of TRPC5 Antagonists
The following table summarizes the key quantitative data for AC1903, ML204, and Pico145, focusing on their inhibitory potency (IC50) against TRPC5 and selectivity over other TRP channels.
| Compound | Target(s) | IC50 (TRPC5) | Selectivity Notes | Reference(s) |
| AC1903 | TRPC5 | 4.0 - 14.7 μM | Weak inhibition of TRPC4 (IC50 >100 μM); no effect on TRPC6 or a panel of kinases.[3][4] | [3][4][5] |
| ML204 | TRPC4/TRPC5 | ~1 μM (for TRPC4) | At least 19-fold selectivity against TRPC6; no significant effect on TRPV1, TRPV3, TRPA1, TRPM8, KCNQ2, or native voltage-gated sodium, potassium, and calcium channels.[6][7][8][9] | [6][7][8][9][10] |
| Pico145 (HC-608) | TRPC1/4/5 | 1.3 nM | Highly selective; no effect on TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, or TRPM8.[11][12] Also inhibits TRPC4-TRPC1 and TRPC5-TRPC1 concatemers with high potency (IC50 of 0.03 nM and 0.2 nM, respectively).[11][12] | [11][12][13][14] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the TRPC5 signaling pathway and the general workflow for antagonist characterization.
Caption: TRPC5 signaling pathway activated by G-protein coupled receptors (GPCRs).
Caption: Experimental workflow for benchmarking TRPC5 antagonists.
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is essential for its correct interpretation and for designing future experiments.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney 293 (HEK-293) cells are commonly used for heterologous expression of TRP channels.
-
Transfection: Cells are transiently transfected with plasmids encoding the desired TRP channel (e.g., human TRPC5) using standard methods such as lipid-based transfection reagents. For stable cell lines, selection with appropriate antibiotics (e.g., G418) is performed.
Electrophysiology (Whole-Cell Patch-Clamp)
-
Objective: To directly measure ion channel activity and the effect of inhibitors.
-
Procedure:
-
Transfected cells are identified, often by co-expression of a fluorescent marker.
-
A glass micropipette filled with an appropriate intracellular solution is sealed onto the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
The membrane potential is clamped at a specific voltage (e.g., -60 mV), and currents are recorded in response to voltage ramps or steps.
-
TRPC5 channels are activated using a specific agonist (e.g., riluzole, carbachol, or lanthanum).[3][5]
-
The test inhibitor is applied at various concentrations to determine the dose-dependent block of the channel current.
-
The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
-
Calcium Imaging Assays (e.g., FLIPR)
-
Objective: To measure changes in intracellular calcium concentration as an indicator of channel activity in a high-throughput format.
-
Procedure:
-
Transfected cells are plated in multi-well plates (e.g., 96- or 384-well).
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A baseline fluorescence measurement is taken.
-
The test inhibitor is added to the wells.
-
A TRPC5 agonist is added to stimulate channel activity and subsequent calcium influx.
-
The change in fluorescence intensity is measured over time using a fluorescence plate reader (e.g., a FLIPR system).
-
The inhibitory effect is quantified by the reduction in the agonist-induced fluorescence signal.
-
Selectivity Assays
-
Objective: To determine the specificity of the inhibitor for TRPC5 over other ion channels.
-
Procedure:
-
The electrophysiology or calcium imaging protocols described above are repeated using cells expressing other TRP channels (e.g., TRPC4, TRPC6, TRPV1, etc.).
-
The potency of the inhibitor against these other channels is determined and compared to its potency against TRPC5.
-
Kinase profiling assays may also be performed to assess off-target effects on other protein families.[4]
-
Mechanism of Action
The mechanism by which an antagonist inhibits TRPC5 can vary. ML204 is suggested to act as a reversible pore blocker.[10] The exact mechanisms for AC1903 and Pico145 are still under investigation, though the structural class of AC1903 suggests a mechanism potentially similar to ML204 or clemizole.[1] Understanding the mechanism of action is crucial for lead optimization and predicting in vivo efficacy. TRPC5 inhibitors can act through various mechanisms, including competitive antagonism, allosteric modulation, and direct pore blockade.[2]
This guide provides a foundational benchmark for researchers working with TRPC5 antagonists. As new compounds like "this compound" are developed and characterized, the data and protocols outlined here will serve as a valuable reference for their evaluation.
References
- 1. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AC 1903 | TRPC Channels | Tocris Bioscience [tocris.com]
- 5. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pico145 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 13. Pico145 - powerful new tool for TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Picomolar, selective, and subtype-specific small-molecule inhibition of TRPC1/4/5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of TRPC5 Inhibitor Effects: A Cross-Laboratory Comparison
A detailed analysis of the reported efficacy of TRPC5 inhibitors, such as HC-070 and clemizole, reveals a notable consistency in their inhibitory concentrations across different laboratories and experimental methodologies. This guide provides a comparative overview of the experimental data, detailed protocols, and the underlying signaling pathways, offering researchers, scientists, and drug development professionals a tool to assess the reproducibility of these compounds' effects.
The transient receptor potential canonical 5 (TRPC5) ion channel is a key player in calcium signaling pathways and has emerged as a promising therapeutic target for various conditions, including kidney disease, anxiety, and pain. As the development of TRPC5 inhibitors progresses, understanding the reproducibility of their effects is paramount. This guide synthesizes data from multiple studies to provide a clear comparison of the inhibitory potency of two prominent TRPC5 inhibitors, HC-070 and clemizole.
Comparative Efficacy of TRPC5 Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values for HC-070 and clemizole from various studies, highlighting the different experimental conditions under which these values were obtained.
| Inhibitor | Reported IC50 | Species | Assay Type | Cell Line | Activation Method | Reference |
| HC-070 | 9.3 nM | Human | Fluorometric Calcium Assay | HEK293 | Not Specified | [1] |
| 0.52 nM | Human | Whole-cell Patch Clamp | HEK293 | Lanthanum (La³⁺) | [1] | |
| 9.3 ± 0.9 nM | Human | Fluorometric Calcium Influx | HEK293 | Not Specified | [2][3] | |
| 0.52 nM | Mouse | Whole-cell Patch Clamp | HEK293 | 80 µM Lanthanum (LaCl₃) | [4] | |
| 3.4 nM | Mouse | Whole-cell Patch Clamp | HEK293 | Carbachol | [4] | |
| Clemizole | 1.0 - 1.3 µM | Not Specified | Fluorometric & Patch Clamp | Not Specified | GPCR stimulation, hypoosmotic buffer, riluzole | [5][6] |
| 1.1 µM | Mouse | Not Specified | Not Specified | Not Specified | [2] |
Experimental Methodologies
The consistency of IC50 values across different laboratories is heavily dependent on the experimental protocols employed. Below are detailed methodologies cited in the studies for assessing TRPC5 inhibition.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion flow through the TRPC5 channel in response to an activator and the subsequent inhibition by the compound.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous TRP channel expression. Cells are transiently or stably transfected with plasmids encoding the TRPC5 channel.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed at room temperature. The pipette solution typically contains a cesium-based internal solution to block potassium channels, and the external bath solution contains a physiological salt solution.
-
Channel Activation: TRPC5 channels are activated by various stimuli, including:
-
Lanthanides: Application of Lanthanum chloride (LaCl₃) at concentrations around 80 µM.
-
GPCR Agonists: Application of agonists like carbachol to activate G-protein coupled receptors that subsequently activate TRPC5.
-
-
Inhibitor Application: The inhibitor is applied at varying concentrations to the bath solution to determine the dose-dependent block of the TRPC5 current.
-
Data Analysis: The current amplitude at a specific voltage (e.g., +80 mV and -80 mV) is measured before and after inhibitor application. The percentage of inhibition is calculated, and the IC50 value is determined by fitting the concentration-response data to the Hill equation.
Fluorometric Calcium Assays
These assays measure the influx of calcium into the cells upon TRPC5 activation and its inhibition by the test compound.
-
Cell Preparation: HEK293 cells expressing TRPC5 are plated in multi-well plates (e.g., 384-well plates).
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.
-
Assay Procedure: The plate is placed in a fluorescence imaging plate reader (FLIPR). The baseline fluorescence is measured, followed by the addition of the inhibitor at various concentrations. Subsequently, an agonist is added to activate TRPC5, and the change in fluorescence, indicating calcium influx, is recorded over time.
-
Data Analysis: The increase in fluorescence intensity upon agonist addition is quantified. The inhibitory effect of the compound is calculated as the percentage reduction in the fluorescence signal compared to the control (agonist alone). IC50 values are then calculated from the concentration-response curves.
TRPC5 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the TRPC5 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: Simplified TRPC5 signaling pathway.
Caption: General workflow for TRPC5 inhibitor screening.
Conclusion
The available data for the TRPC5 inhibitors HC-070 and clemizole demonstrate a reasonable degree of reproducibility in their reported IC50 values across different studies. The observed variations can often be attributed to differences in the experimental assays (e.g., electrophysiology vs. fluorometry) and the specific conditions used (e.g., activating agent). This guide provides a framework for comparing the effects of TRPC5 inhibitors and underscores the importance of considering the detailed experimental context when evaluating and comparing their potency. As more data on novel inhibitors like GFB-887 becomes publicly available, similar comparative analyses will be crucial for the continued development of effective and reliable TRPC5-targeting therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
